molecular formula C8H13N B3058794 4-(Prop-2-yn-1-yl)piperidine CAS No. 918870-55-0

4-(Prop-2-yn-1-yl)piperidine

Cat. No.: B3058794
CAS No.: 918870-55-0
M. Wt: 123.20
InChI Key: STZDXUXQXGQAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Prop-2-yn-1-yl)piperidine (CAS: 918870-55-0) is a high-value chemical building block that incorporates a piperidine scaffold with a terminal alkyne functional group. This structure makes it a versatile intermediate in organic synthesis and medicinal chemistry research. The propargyl group attached to the piperidine nitrogen is a key feature, as heterocyclic acetylenic amines are noted for their favorable pharmacological properties, including low toxicity and enhanced absorption profiles compared to their olefinic or saturated analogues . This compound is primarily used as a precursor in the synthesis of more complex molecules. Its applications include serving as a key intermediate for the development of potential pharmaceutical agents. Research indicates that prop-2-yn-1-yl (propargyl) substituted amines are investigated for use in various biological contexts, such as anticancer and antibacterial agents . Furthermore, the acetylenic bond is suggested to facilitate entry into the central nervous system (CNS), making this scaffold a point of interest in neuroactive drug discovery . The piperidine ring itself is a privileged structure in drug discovery, featured in compounds with a wide range of activities, including anti-HIV, anti-proliferative, and antimicrobial properties . Our product is supplied with a typical purity of 98% and is strictly labeled For Research Use Only . It is intended for laboratory applications such as method development, chemical synthesis, and life science research. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918870-55-0

Molecular Formula

C8H13N

Molecular Weight

123.20

IUPAC Name

4-prop-2-ynylpiperidine

InChI

InChI=1S/C8H13N/c1-2-3-8-4-6-9-7-5-8/h1,8-9H,3-7H2

InChI Key

STZDXUXQXGQAHH-UHFFFAOYSA-N

SMILES

C#CCC1CCNCC1

Canonical SMILES

C#CCC1CCNCC1

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Prop-2-yn-1-yl)piperidine: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(prop-2-yn-1-yl)piperidine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and its burgeoning applications as a key building block in the creation of novel therapeutics, particularly for central nervous system (CNS) disorders.

Introduction: The Strategic Importance of the Piperidine Scaffold and the Alkyne Handle

The molecular architecture of this compound combines two features of high strategic value in medicinal chemistry: the piperidine ring and a terminal alkyne group. The piperidine moiety is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products.[1] Its prevalence is attributed to its ability to exist in a stable chair conformation, providing a three-dimensional scaffold that can be functionalized to interact with biological targets with high specificity. Furthermore, the basic nitrogen atom of the piperidine ring is often crucial for forming salt bridges or hydrogen bonds with receptors and enzymes.

The propargyl group (prop-2-yn-1-yl) at the 4-position introduces a highly versatile and reactive terminal alkyne. This "chemical handle" opens up a gateway to a diverse range of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.[2][3] These reactions allow for the efficient and modular assembly of complex molecular architectures, a cornerstone of modern drug discovery.

This guide will provide a detailed exploration of this compound, equipping researchers with the foundational knowledge to effectively utilize this valuable synthetic intermediate.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of a piperidine ring substituted at the 4-position with a prop-2-yn-1-yl group.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Free Base, Computed)This compound Hydrochloride
Molecular Formula C₈H₁₃NC₈H₁₄ClN[4]
Molecular Weight 123.20 g/mol [5]159.66 g/mol
Exact Mass 123.1048 g/mol [5]159.0815 g/mol [4]
CAS Number Not available2172188-51-9[4][6]
Appearance Likely a liquidSolid[6]
Solubility Expected to be soluble in organic solventsSoluble in water

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the N-alkylation of a suitable piperidine precursor. A plausible and frequently employed strategy starts with a commercially available, N-protected 4-substituted piperidine, such as tert-butyl 4-formylpiperidine-1-carboxylate. The synthesis can be envisioned to proceed through the following key steps:

  • Wittig Reaction: Conversion of the aldehyde to a vinyl group.

  • Reduction: Saturation of the double bond to an ethyl group.

  • Deprotection: Removal of the Boc protecting group.

  • Alkylation: Introduction of the propargyl group via reaction with propargyl bromide.

A detailed experimental protocol for a related synthesis of 4-(4-methoxyphenethyl)-1-(prop-2-yn-1-yl)piperidine provides a strong precedent for this approach.[1]

Experimental Protocol: Synthesis of 4-(4-methoxyphenethyl)-1-(prop-2-yn-1-yl)piperidine [1]

This multi-step synthesis illustrates the general strategy that can be adapted for the preparation of this compound.

  • Step 1: Synthesis of tert-Butyl (E/Z)-4-(4-methoxystyryl)piperidine-1-carboxylate: The synthesis starts with the Wittig reaction of a suitable phosphonium ylide with tert-butyl 4-formylpiperidine-1-carboxylate.

  • Step 2: Synthesis of tert-Butyl 4-(4-methoxyphenethyl)piperidine-1-carboxylate: The double bond of the styryl group is reduced, for example, by catalytic hydrogenation, to yield the corresponding phenethyl derivative.

  • Step 3: Deprotection: The Boc protecting group is removed under acidic conditions to yield 4-(4-methoxyphenethyl)piperidine.

  • Step 4: N-Propargylation: The secondary amine is then alkylated with propargyl bromide in the presence of a base to afford the final product, 4-(4-methoxyphenethyl)-1-(prop-2-yn-1-yl)piperidine.[1]

To synthesize this compound, a similar strategy would be employed, starting with the appropriate 4-substituted piperidine precursor and introducing the propargyl group at the 4-position prior to any N-alkylation. A more direct approach would involve the alkylation of 4-lithiated N-Boc-piperidine with propargyl bromide, followed by deprotection.

Synthesis_Workflow start N-Boc-4-piperidone step1 Wittig Reaction (e.g., with (methoxymethyl)triphenylphosphonium chloride) start->step1 step2 Hydrolysis (to form N-Boc-4-formylpiperidine) step1->step2 step3 Wittig Reaction (with a suitable phosphonium ylide) step2->step3 step4 Reduction (e.g., Catalytic Hydrogenation) step3->step4 step5 Deprotection (e.g., TFA or HCl) step4->step5 step6 Alkylation (with Propargyl Bromide) step5->step6 product This compound step6->product

Caption: A plausible synthetic workflow for this compound.

Reactivity of the Terminal Alkyne

The synthetic utility of this compound lies in the reactivity of its terminal alkyne. This functional group provides a platform for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Sonogashira Coupling

The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is a cornerstone of modern organic synthesis for the construction of arylethynyl and vinylethynyl frameworks, which are prevalent in many biologically active molecules and functional materials. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Sonogashira_Coupling reactant1 This compound product 4-(Aryl/Vinyl-ethynyl)piperidine (R-C≡C-CH₂-Piperidine) reactant1->product reactant2 Aryl/Vinyl Halide (R-X) reactant2->product catalysts [Pd] catalyst Cu(I) co-catalyst Amine base catalysts->product Sonogashira Coupling

Caption: Schematic of the Sonogashira coupling reaction with this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[3] This reaction involves the [3+2] cycloaddition of a terminal alkyne with an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. The resulting triazole ring is a stable, aromatic linker that is often used to connect different molecular fragments in drug discovery and bioconjugation.

Click_Chemistry reactant1 This compound product 1,4-Disubstituted 1,2,3-Triazole reactant1->product reactant2 Organic Azide (R-N₃) reactant2->product catalyst Cu(I) catalyst catalyst->product CuAAC 'Click' Chemistry

Caption: Schematic of the CuAAC (Click Chemistry) reaction with this compound.

Applications in Drug Discovery and Development

The unique combination of the piperidine scaffold and the reactive alkyne handle makes this compound a valuable building block for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in targeting various enzymes and receptors, particularly within the central nervous system.

Monoamine Oxidase (MAO) Inhibitors

Derivatives of this compound have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters. Irreversible MAO-B inhibitors are used in the treatment of Parkinson's disease. The propargylamine moiety is a known pharmacophore that can form a covalent bond with the FAD cofactor of MAO enzymes, leading to irreversible inhibition. Research has shown that 1-propargyl-4-((E)-styryl)-piperidines are potent, selective, and irreversible human MAO-B inhibitors.[3]

Sigma-1 (σ1) Receptor Ligands

The sigma-1 (σ1) receptor is an intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases.[7] The piperidine scaffold is a common feature in many high-affinity σ1 receptor ligands. The propargyl group can be used as a point of attachment for further structural modifications to optimize binding affinity and selectivity. For instance, complex molecules incorporating the this compound moiety have been synthesized and shown to exhibit high affinity for the σ1 receptor.[7]

Spectral Characterization

Definitive structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene protons adjacent to the alkyne, and the acetylenic proton. The chemical shifts and coupling patterns provide detailed information about the connectivity and stereochemistry of the molecule.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the piperidine ring and the propargyl group, including the two sp-hybridized carbons of the alkyne.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C≡C triple bond (typically around 2100-2260 cm⁻¹) and the ≡C-H stretch of the terminal alkyne (around 3250-3350 cm⁻¹). The N-H stretch of the secondary amine in the piperidine ring would also be observable (around 3300-3500 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern, particularly the cleavage of the propargyl group or fragmentation of the piperidine ring, can provide further structural information.

Conclusion and Future Perspectives

This compound is a strategically important building block in modern medicinal chemistry. Its synthesis is achievable through established synthetic routes, and its true value lies in the versatility of its terminal alkyne functionality. The ability to readily participate in robust and efficient reactions like Sonogashira couplings and click chemistry allows for the rapid generation of diverse molecular libraries for biological screening.

The demonstrated utility of its derivatives as MAO inhibitors and σ1 receptor ligands highlights its potential in the development of novel therapeutics for a range of CNS disorders. As our understanding of the molecular basis of these diseases deepens, the demand for versatile and strategically designed building blocks like this compound will undoubtedly continue to grow. Future research will likely focus on expanding the repertoire of synthetic transformations involving this compound and exploring its application in the synthesis of probes for chemical biology and new materials.

References

  • Federal Register. Designation of 4-Piperidone as a List I Chemical. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

  • PubChem. 1-(Prop-2-yn-1-yl)piperidine. [Link]

  • ACS Publications. Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. [Link]

  • National Center for Biotechnology Information. 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B. [Link]

  • National Center for Biotechnology Information. 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. [Link]

Sources

Technical Guide: Comparative Analysis of Propargylpiperidine Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, physicochemical, and functional distinctions between N-propargylpiperidine and 4-propargylpiperidine .

Executive Summary

In medicinal chemistry, the positioning of a functional group dictates not only the synthetic accessibility of a molecule but also its pharmacodynamic profile. N-propargylpiperidine (1-(prop-2-yn-1-yl)piperidine) and 4-propargylpiperidine (4-(prop-2-yn-1-yl)piperidine) are structural isomers sharing the formula


, yet they serve fundamentally different roles in drug design.
  • N-propargylpiperidine is a functional warhead .[1] The propargyl group attached directly to the nitrogen reduces basicity and acts as a "suicide substrate" for enzymes like Monoamine Oxidase B (MAO-B).[1]

  • 4-propargylpiperidine is a bifunctional scaffold .[1] The propargyl group is distal to the nitrogen, preserving the secondary amine’s high basicity and ability to participate in hydrogen bonding, while providing a steric-free handle for "Click" chemistry or PROTAC linker elongation.[1]

Physicochemical & Structural Profiling[2]

The shift of the propargyl group from the nitrogen atom (Position 1) to the carbon ring (Position 4) drastically alters the electronic environment of the amine.[1]

Table 1: Comparative Physicochemical Data
PropertyN-Propargylpiperidine4-Propargylpiperidine
Structure Type Tertiary AmineSecondary Amine
CAS Number 5799-75-72172188-51-9 (HCl salt)
Predicted pKa (Conjugate Acid) ~7.8 - 8.2~10.8 - 11.2
H-Bond Donor Count 01 (NH)
H-Bond Acceptor Count 11
Electronic Effect Electron-withdrawing alkyne lowers N-basicity via

-induction.
Alkyne is insulated by 2 carbons; N-basicity resembles parent piperidine.[1]
Primary Application Covalent Inhibitor (MAO), ReagentLinker / Building Block
Structural Conformation Analysis[1]
  • N-Propargyl: The propargyl group prefers the equatorial position to minimize 1,3-diaxial interactions, but the N-lone pair is less available for protonation due to the inductive withdrawal of the

    
    -hybridized alkyne carbon.[1]
    
  • 4-Propargyl: The piperidine ring exists predominantly in a chair conformation.[1] The propargyl group at C4 will adopt an equatorial orientation to maximize stability (

    
     kcal/mol vs axial).[1] The secondary amine remains highly basic and sterically accessible.[1]
    

Synthetic Pathways[3][4][5]

The synthesis of these two isomers requires distinct retrosynthetic logic. N-propargylpiperidine is accessible via direct alkylation, whereas 4-propargylpiperidine requires ring construction or modification of a 4-substituted precursor.[1]

Diagram 1: Synthetic Logic Flow

Synthesis Piperidine Piperidine (Starting Material) N_Product N-Propargylpiperidine (Tertiary Amine) Piperidine->N_Product SN2 Alkylation (K2CO3, Acetone) PropBromide Propargyl Bromide PropBromide->N_Product Piperidone 4-Piperidone (Protected) Intermediate 4-Hydroxy-4-propargyl Intermediate Piperidone->Intermediate 1,2-Addition PropMetal Propargyl-Metal (Grignard/Lithium) PropMetal->Intermediate C_Product 4-Propargylpiperidine (Secondary Amine) Intermediate->C_Product Deoxygenation / Reduction

Caption: Comparative synthetic workflows. Top: Direct N-alkylation.[1] Bottom: C4-functionalization via organometallic addition and reduction.

Detailed Protocols
Protocol A: Synthesis of N-Propargylpiperidine (Direct Alkylation)

Mechanism:


 Nucleophilic Substitution.
  • Reagents: Piperidine (1.0 equiv), Propargyl Bromide (1.1 equiv, 80% in toluene), Potassium Carbonate (

    
    , 2.0 equiv), Acetone (Solvent).[1]
    
  • Procedure:

    • Suspend

      
       in acetone at 0°C.
      
    • Add piperidine dropwise.[1]

    • Slowly add propargyl bromide (exothermic reaction).[1]

    • Stir at room temperature for 4–6 hours.

    • Filter salts and concentrate the filtrate.[1]

    • Purification: Distillation under reduced pressure (bp ~55-57°C at 12 Torr) or silica gel chromatography (Hexane/EtOAc).[1]

Protocol B: Synthesis of 4-Propargylpiperidine (Stepwise Construction)

Mechanism: Nucleophilic addition to ketone followed by reduction. Note: This compound is often sourced commercially as the HCl salt due to the multi-step synthesis.[1]

  • Protection: Protect 4-piperidone (e.g., N-Boc-4-piperidone).[1]

  • Addition: React with propargyl magnesium bromide in THF at -78°C to yield N-Boc-4-hydroxy-4-propargylpiperidine.

  • Reduction/Deoxygenation:

    • Method 1 (Barton-McCombie): Convert alcohol to thiocarbonate, then radical reduction (

      
      ).[1]
      
    • Method 2 (Elimination-Hydrogenation): Dehydrate to the alkene (using

      
      /Pyridine) followed by controlled catalytic hydrogenation (careful not to reduce the alkyne; typically requires specific catalysts like Lindlar or transfer hydrogenation, though difficult).[1]
      
    • Preferred Industrial Route: Reduction of 4-(prop-2-ynyl)pyridine using catalytic hydrogenation (Pt/C) or Birch reduction conditions.

  • Deprotection: Removal of N-Boc (TFA/DCM) yields the free secondary amine.[1]

Reactivity & Functional Applications[5][6]

The "Click" Chemistry Differential

Both molecules contain a terminal alkyne suitable for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] However, the steric environment differs.[1]

  • N-Propargyl: The alkyne is tethered to the bulky piperidine nitrogen.[1] Steric hindrance is moderate.[1] The resulting triazole is directly coupled to the basic center, which can influence the pKa of the triazole protons.[1]

  • 4-Propargyl: The alkyne is extended on a flexible methylene chain.[1] It is sterically unencumbered, making it an ideal "handle" for attaching large fluorophores or E3 ligase ligands (in PROTACs) without disrupting the binding mode of the piperidine ring itself.[1]

Diagram 2: Pharmacological Logic (SAR)

SAR N_Prop N-Propargylpiperidine (Tertiary Amine) MAO_Mech Mechanism: MAO-B Oxidation to Iminium Ion N_Prop->MAO_Mech Metabolic Activation Covalent Covalent Adduct with FAD (Irreversible Inhibition) MAO_Mech->Covalent Nucleophilic Attack C_Prop 4-Propargylpiperidine (Secondary Amine) Linker Bifunctional Linker (Amine + Alkyne) C_Prop->Linker Orthogonal Reactivity PROTAC PROTAC / Fragment Library (Maintains N-Basicity) Linker->PROTAC Library Expansion

Caption: Pharmacological divergence. Left: N-propargyl activation mechanism in MAO inhibition.[1] Right: 4-propargyl utility as a scaffold.

Medicinal Chemistry Case Studies

Case Study 1: MAO-B Inhibition (The N-Propargyl Mechanism)

The N-propargyl moiety is a "privileged structure" in neurodegenerative drug design (e.g., Selegiline, Rasagiline).[1]

  • Mechanism: The enzyme MAO-B oxidizes the tertiary amine to an iminium ion.[1] This activates the adjacent alkyne/allene, which then forms a covalent bond with the N(5) atom of the enzyme's FAD cofactor.[1]

  • Why 4-Propargyl Fails Here: In 4-propargylpiperidine, oxidation of the secondary amine to an imine does not electronically activate the distal alkyne (separated by 2-3 carbons). Therefore, 4-propargyl derivatives are generally not mechanism-based inactivators of MAO.[1]

Case Study 2: Fragment-Based Drug Discovery (FBDD)

4-Propargylpiperidine is a superior scaffold for FBDD.[1]

  • Scenario: A researcher identifies a piperidine-based hit that binds to a receptor via an ionic interaction (salt bridge) with the secondary amine.[1]

  • Problem: N-alkylation (to add a linker) destroys the NH donor and lowers basicity, potentially killing potency.[1]

  • Solution: Use 4-propargylpiperidine .[1] The secondary amine remains available for the salt bridge.[1] The C4-alkyne points into solvent space, allowing the attachment of a library of fragments via Click chemistry to probe adjacent pockets without disrupting the core binding interaction.[1]

References

  • MAO Inhibition Mechanism: Binda, C., et al. "Structure-function relationships in monoamine oxidase inhibitors."[1] Current Medicinal Chemistry, 2011.[1][2]

  • N-Propargyl Synthesis: "1-(Prop-2-yn-1-yl)piperidine Properties and Synthesis." BenchChem, 2024.[1]

  • Piperidine Basicity Trends: "Relative Basicity of Amines and Other Compounds." Chemistry LibreTexts, 2019.[1]

  • Propargyl Building Blocks: "Recent Advances in the Synthesis of Propargyl Derivatives." MDPI Molecules, 2023.[1]

  • 4-Substituted Piperidine Synthesis: "Synthesis of 4-piperidones and derivatives." Organic Chemistry Portal.

Sources

4-(2-propynyl)piperidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 4-(2-propynyl)piperidine , a critical bifunctional building block in medicinal chemistry.

Core Identity, Synthesis Protocols, and Applications in Drug Discovery

Chemical Identity & Physical Specifications

4-(2-propynyl)piperidine (also known as 4-propargylpiperidine) is a heterocyclic amine characterized by a piperidine ring substituted at the 4-position with a propargyl group.[1] This structural motif serves as a versatile pharmacophore and a "clickable" handle for fragment-based drug design (FBDD) and PROTAC linker synthesis.[1]

Molecular Data Matrix[1]
PropertySpecificationNotes
IUPAC Name 4-(prop-2-yn-1-yl)piperidineCommon: 4-Propargylpiperidine
CAS Number 2172188-51-9 Refers to the Hydrochloride (HCl) salt form
Molecular Formula C₈H₁₃N (Free Base)C₈H₁₄ClN (HCl Salt)Free base is prone to oxidation; salt is stable.[1]
Molecular Weight 123.20 g/mol (Free Base)159.66 g/mol (HCl Salt)Monoisotopic Mass: 123.1048 Da
Physical State White to off-white solid (HCl Salt)Free base is a viscous oil/low-melting solid.[1]
Solubility DMSO, Methanol, Water (Salt)Free base is soluble in DCM, EtOAc.[1]
pKa (Calc.) ~10.8 (Piperidine NH)Highly basic secondary amine.[1]
Structural Significance

The molecule features two distinct reactive centers:

  • Secondary Amine (N-H): Nucleophilic center for amide coupling, reductive amination, or SNAr reactions.[1]

  • Terminal Alkyne (C≡CH): Electrophilic/Nucleophilic handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" chemistry) or Sonogashira coupling.[1]

Synthesis & Manufacturing Protocol

The synthesis of 4-(2-propynyl)piperidine requires a carbon-chain extension strategy.[1] Direct alkylation of piperidine is non-selective.[1] The field-proven route utilizes N-Boc-4-(tosyloxymethyl)piperidine as a verified electrophile for acetylide displacement.[1]

Retrosynthetic Analysis

The target is disconnected at the propargyl-methylene bond.[1] The most robust forward synthesis involves nucleophilic displacement of a leaving group (Tosylate/Mesylate) on the piperidine side-chain by a metal acetylide.[1]

Step-by-Step Experimental Protocol

Note: All reactions involving lithium acetylide must be performed under an inert atmosphere (Nitrogen/Argon).

Step 1: Activation of the Alcohol

Precursor: tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Commercially available).[1]

  • Dissolution: Dissolve 1.0 eq of precursor in anhydrous Dichloromethane (DCM).

  • Reagents: Add 1.5 eq Triethylamine (Et₃N) and 0.1 eq DMAP (catalyst). Cool to 0°C.[1][2]

  • Addition: Add 1.2 eq p-Toluenesulfonyl chloride (TsCl) portion-wise.

  • Workup: Warm to RT, stir 4h. Wash with 1N HCl, then Brine.[1] Dry over Na₂SO₄.[1]

  • Yield: Quantitative formation of Intermediate A (N-Boc-4-tosyloxymethylpiperidine).

Step 2: C-C Bond Formation (Key Step)

Reagent: Lithium acetylide ethylenediamine complex (Stable solid source of acetylide).

  • Solvent System: Dissolve Intermediate A (1.0 eq) in anhydrous DMSO (0.3 M concentration). DMSO is critical for solubilizing the acetylide complex.

  • Displacement: Add Lithium acetylide ethylenediamine complex (2.5 eq) in one portion.

  • Reaction: Heat to 35–40°C for 16 hours. Caution: Exothermic.[1]

  • Quench: Pour mixture onto ice-water. Extract with Methyl tert-butyl ether (MTBE) or EtOAc.[1]

  • Purification: Silica gel chromatography (Hexanes/EtOAc) yields Intermediate B (tert-butyl this compound-1-carboxylate).[1]

Step 3: Deprotection to Salt Form
  • Acidolysis: Dissolve Intermediate B in 1,4-Dioxane.

  • Cleavage: Add 4N HCl in Dioxane (5 eq). Stir at RT for 2 hours.

  • Isolation: The product precipitates as the hydrochloride salt.[1] Filter, wash with diethyl ether, and dry under vacuum.[1]

Synthesis Workflow Diagram

SynthesisPath Start N-Boc-4-hydroxymethyl piperidine InterA Intermediate A: N-Boc-4-(tosyloxymethyl) piperidine Start->InterA TsCl, Et3N DCM, 0°C InterB Intermediate B: N-Boc-4-(prop-2-ynyl) piperidine InterA->InterB Li-C≡CH·EDA DMSO, 35°C (SN2 Displacement) Final Target Product: 4-(2-propynyl)piperidine HCl Salt InterB->Final 4N HCl / Dioxane (-Boc Deprotection)

Figure 1: Validated synthetic route from commercial precursors to the target HCl salt.

Applications in Drug Discovery

PROTAC Linker Design

4-(2-propynyl)piperidine is a "privileged structure" for Proteolysis Targeting Chimeras (PROTACs).[1]

  • Piperidine Head: Can be derivatized to bind E3 ligases (e.g., via alkylation to cereblon ligands) or target proteins.[1]

  • Alkyne Tail: Provides a rigid, linear spacer that can be "clicked" to a PEG chain or another ligand without introducing bulky, labile functional groups.[1]

Fragment-Based Drug Design (FBDD)

In fragment libraries, this molecule serves as a probe for sub-pockets requiring a basic amine (ionic interaction with Asp/Glu residues) and a hydrophobic extension (alkyne chain).[1] The terminal alkyne allows rapid library expansion via:

  • Triazole Formation: Reaction with organic azides to form 1,2,3-triazoles (bioisosteres of amides).[1]

  • Sonogashira Coupling: Reaction with aryl halides to extend the carbon skeleton into deep hydrophobic pockets.[1]

Application Logic Flow

ApplicationLogic cluster_0 Reaction Pathways Core 4-(2-propynyl)piperidine (Scaffold) N_term N-Terminus (Amine) Nucleophilic Attack Core->N_term C_term C-Terminus (Alkyne) Click Chemistry Core->C_term Prod1 Amide/Urea Derivatives (Target Binding) N_term->Prod1 Prod2 1,2,3-Triazoles (Linker/Bioisostere) C_term->Prod2 FinalApp PROTACs & Kinase Inhibitors Prod1->FinalApp Prod2->FinalApp

Figure 2: Divergent functionalization strategy utilizing the orthogonal reactivity of the amine and alkyne.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized compound must meet the following analytical criteria:

MethodExpected Signal Signature
¹H NMR (DMSO-d₆) δ 8.8-9.2 ppm (br s, 2H, NH₂⁺); δ 2.8-3.2 ppm (m, 4H, Piperidine ring); δ 2.3 ppm (t, 1H, Alkyne CH); δ 2.1 ppm (dd, 2H, Propargyl CH₂).[1]
¹³C NMR Distinct peaks for alkyne carbons at ~82 ppm (internal) and ~71 ppm (terminal).[1] Piperidine carbons at ~43 ppm (N-C) and ~33 ppm (C4).[1]
Mass Spectrometry ESI+ [M+H]⁺ = 124.1 m/z .

References

  • Preparation of Bifunctional Molecules. World Intellectual Property Organization, WO2021077010A1, 2021.[1]

    • Primary source for the Lithium Acetylide displacement protocol on the piperidine scaffold.
  • tert-Butyl this compound-1-carboxylate. MedChemExpress, Product Data Sheet.[1]

    • Verification of the N-Boc intermediate availability and PROTAC linker applic
  • This compound hydrochloride. Sigma-Aldrich (MilliporeSigma), CAS 2172188-51-9.[1]

    • Confirmation of CAS number and salt form availability.
  • Synthesis of 4-substituted piperidines. Organic Letters, 2007, 9(9), 1773-1776.

    • Background on palladium-catalyzed cross-coupling for 4-substituted piperidines.

Sources

The Alkyne-Functionalized Piperidine Scaffold: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Piperidine Moiety in Medicinal Chemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, found in a vast number of natural products and marketed pharmaceuticals.[1] This six-membered nitrogen-containing heterocycle is a privileged scaffold, meaning it is a structural motif that frequently appears in bioactive compounds.[2] Its prevalence stems from its ability to adopt a stable chair conformation, presenting substituents in well-defined three-dimensional orientations that facilitate precise interactions with biological targets.[3] Piperidine derivatives are integral to drugs across numerous therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2][4]

The strategic introduction of an alkyne functionality at the 4-position of the piperidine ring creates a uniquely versatile building block. The terminal alkyne serves as a powerful chemical handle for a variety of highly efficient and selective coupling reactions. This guide provides an in-depth exploration of the synthesis, characterization, and application of 4-substituted piperidine alkyne building blocks, offering field-proven insights for researchers and professionals in drug development.

Core Synthetic Strategies: From Ketone to Alkyne

The most common and practical starting material for the synthesis of 4-ethynylpiperidine derivatives is the commercially available N-Boc-4-piperidone. The tert-butyloxycarbonyl (Boc) protecting group is favored due to its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions.[5] The central challenge lies in the efficient one-carbon homologation of the ketone to a terminal alkyne. Two primary methods have proven to be robust and scalable for this transformation: the Corey-Fuchs reaction and the Ohira-Bestmann modification.

Diagram: Synthetic Pathways to N-Boc-4-ethynylpiperidine

G start N-Boc-4-piperidone dibromo 1,1-Dibromo-olefin Intermediate start->dibromo Corey-Fuchs Reaction (PPh₃, CBr₄) aldehyde N-Boc-4-formylpiperidine start->aldehyde Wittig Reaction followed by Hydrolysis alkyne N-Boc-4-ethynylpiperidine dibromo->alkyne n-BuLi or LDA aldehyde->alkyne Ohira-Bestmann Reagent (K₂CO₃, MeOH)

Caption: Key synthetic routes from N-Boc-4-piperidone to the target alkyne.

Method 1: The Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step process that reliably converts aldehydes or ketones into terminal alkynes.[6]

  • Formation of the Dibromo-olefin: The first step involves the reaction of N-Boc-4-piperidone with a phosphonium ylide generated in situ from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). This reaction, analogous to a Wittig reaction, forms the corresponding 1,1-dibromo-olefin intermediate. The driving force for this step is the formation of the highly stable triphenylphosphine oxide byproduct.

  • Metal-Halogen Exchange and Elimination: The isolated dibromo-olefin is then treated with a strong base, typically two equivalents of an organolithium reagent like n-butyllithium (n-BuLi), at low temperature (-78 °C). The first equivalent of base induces an elimination of HBr to form a bromoalkyne intermediate. The second equivalent facilitates a metal-halogen exchange, creating a lithium acetylide, which upon aqueous workup, yields the desired terminal alkyne.

Experimental Protocol 1: Synthesis of N-Boc-4-ethynylpiperidine via Corey-Fuchs Reaction

Materials:

  • N-Boc-4-piperidone

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Step-by-Step Methodology:

Part A: Synthesis of tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate

  • To a stirred solution of triphenylphosphine (2.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add carbon tetrabromide (1.0 eq.) portion-wise.

  • Stir the resulting dark red mixture at 0 °C for 30 minutes.

  • Add a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the dibromo-olefin intermediate as a white solid.

Part B: Synthesis of tert-butyl 4-ethynylpiperidine-1-carboxylate

  • Dissolve the dibromo-olefin intermediate (1.0 eq.) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

  • Slowly add n-BuLi (2.1 eq., 2.5 M in hexanes) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-4-ethynylpiperidine as a white solid or colorless oil.

Method 2: The Ohira-Bestmann Modification

A milder and often more convenient alternative to the Corey-Fuchs reaction is the Ohira-Bestmann modification of the Seyferth-Gilbert homologation.[7][8][9][10][11] This one-pot procedure converts an aldehyde directly to a terminal alkyne using the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) in the presence of a mild base like potassium carbonate (K₂CO₃) in methanol.[7] This method avoids the use of strong organolithium bases and cryogenic temperatures, making it more amenable to substrates with base-sensitive functional groups.[8][9] The synthesis first requires the conversion of N-Boc-4-piperidone to the corresponding aldehyde, which can be achieved through a Wittig reaction followed by hydrolysis.[12]

Characterization of 4-Substituted Piperidine Alkyne Building Blocks

Thorough characterization is essential to confirm the structure and purity of the synthesized building blocks. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Technique Key Diagnostic Features for N-Boc-4-ethynylpiperidine
¹H NMR Singlet around 1.45 ppm (9H, Boc group)Multiplets for the piperidine ring protonsSinglet or narrow triplet for the acetylenic proton (~2.0-2.5 ppm)
¹³C NMR Signals for the Boc group carbons (~28.4, 79.5 ppm)Signals for the piperidine ring carbonsTwo distinct signals for the alkyne carbons (~68 ppm for the substituted carbon and ~83 ppm for the terminal carbon)
IR A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne.A weak absorption band around 2100 cm⁻¹ for the C≡C stretch.A strong absorption band around 1680-1700 cm⁻¹ for the C=O stretch of the Boc protecting group.

Applications in Drug Discovery: The Power of the Alkyne Handle

The terminal alkyne on the 4-substituted piperidine is not merely a structural feature but a gateway to a vast chemical space through highly efficient and orthogonal coupling reactions.

Diagram: Key Coupling Reactions of 4-Ethynylpiperidine

G alkyne N-Boc-4-ethynylpiperidine sonogashira Sonogashira Coupling Product (Aryl/Vinyl-Alkyne) alkyne->sonogashira Aryl/Vinyl Halide Pd(0) catalyst, Cu(I) cocatalyst, Base click 1,2,3-Triazole Product alkyne->click Organic Azide (R-N₃) Cu(I) catalyst

Caption: Major applications of the alkyne functionality in cross-coupling reactions.

Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[13][14] This reaction is exceptionally powerful for creating carbon-carbon bonds under mild conditions and tolerates a wide array of functional groups.[13][14] For drug discovery, this allows for the direct linkage of the piperidine scaffold to various aromatic and heteroaromatic systems, enabling extensive Structure-Activity Relationship (SAR) studies.

Key Parameters for a Successful Sonogashira Coupling:

  • Palladium Catalyst: Typically a Pd(0) source, such as Pd(PPh₃)₄, or a Pd(II) precatalyst like PdCl₂(PPh₃)₂ that is reduced in situ.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is commonly used to facilitate the reaction, though copper-free protocols exist.

  • Base: An amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne.

  • Solvent: Anhydrous, deoxygenated solvents like THF, DMF, or toluene are typically used.

Experimental Protocol 2: Sonogashira Coupling of N-Boc-4-ethynylpiperidine with an Aryl Bromide

Materials:

  • N-Boc-4-ethynylpiperidine

  • Aryl bromide (e.g., 4-bromotoluene)

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (NEt₃), anhydrous and deoxygenated

  • Tetrahydrofuran (THF), anhydrous and deoxygenated

  • Diatomaceous earth

  • Ethyl acetate/Hexanes for chromatography

Step-by-Step Methodology:

  • To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq.), N-Boc-4-ethynylpiperidine (1.2 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), CuI (0.06 eq.), and PPh₃ (0.12 eq.).

  • Add anhydrous, deoxygenated THF and triethylamine via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the coupled product.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[15][] The premier example is the copper(I)-catalyzed cycloaddition of an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.[15][] This reaction is exceptionally robust and can be performed under mild, often aqueous, conditions. The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can engage in hydrogen bonding and dipole interactions, often mimicking a peptide bond. This makes the CuAAC reaction an invaluable tool for bioconjugation, fragment-based drug design, and the synthesis of complex molecular architectures.

Purification and Handling of Piperidine Derivatives

The basic nature of the piperidine nitrogen can present challenges during purification by silica gel chromatography, often leading to tailing of the product peak. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.5-1% v/v), can be added to the eluent.[3] Alternatively, using a different stationary phase like alumina can be effective.[3]

Deprotection Strategies

The final step in many synthetic sequences is the removal of the N-Boc protecting group to liberate the secondary amine. This is typically achieved by treatment with a strong acid.

Common Deprotection Conditions:

Reagent Solvent Typical Conditions Considerations
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)20-50% TFA in DCM, RT, 1-2hHighly effective, but TFA is corrosive and requires careful handling.
Hydrochloric Acid (HCl) 1,4-Dioxane or Ethyl Acetate4M HCl solution, RT, 1-4hProvides the hydrochloride salt directly, which can be advantageous for solubility and stability.

It is crucial to ensure that the chosen deprotection conditions are compatible with other functional groups in the molecule. The alkyne functionality is generally stable to acidic conditions used for Boc removal.[5][17]

Conclusion

4-Substituted piperidine alkyne building blocks represent a powerful and versatile platform for modern drug discovery. Their synthesis is well-established, relying on robust and scalable chemical transformations. The true value of these building blocks lies in the utility of the terminal alkyne as a versatile handle for constructing complex molecular architectures through high-yielding and selective coupling reactions like the Sonogashira coupling and CuAAC click chemistry. By mastering the synthesis and application of these key intermediates, medicinal chemists can significantly accelerate the discovery and development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.

References

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]

  • Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. CN108947471A.
  • SynArchive. Corey-Fuchs Reaction. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Plenio, H., et al. (2009). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. European Journal of Organic Chemistry, 2009(19), 3141-3153. [Link]

  • Organic Chemistry Portal. Corey-Fuchs Reaction. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 237-251. [Link]

  • ACS Publications. (2021). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. The Journal of Organic Chemistry. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Vereshchagin, A. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • MDPI. (2022). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. International Journal of Molecular Sciences, 23(24), 15993. [Link]

  • Chen, Y., et al. (2022). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 3(1), 101135. [Link]

  • Kumar, R., & Singh, V. (2022). Corey–Fuchs reaction enabled synthesis of natural products: a review. RSC Advances, 12(45), 29299-29321. [Link]

  • Alam, O., et al. (2018). Recent Advancement of Piperidine Moiety in Treatment of Cancer- A Review. European Journal of Medicinal Chemistry, 157, 109-139. [Link]

  • ResearchGate. (2018). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]

  • Organic Chemistry Portal. Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. [Link]

  • Beilstein Archives. (2022). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. [Link]

  • Journal of the American Chemical Society. (2023). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. [Link]

  • MDPI. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(12), 9154-9164. [Link]

  • PubMed. (2010). Preparation of enantiopure substituted piperidines containing 2-alkene or 2-alkyne chains: application to total syntheses of natural quinolizidine-alkaloids. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • StackExchange. (2017). Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann reaction. [Link]

  • PubMed Central. (2012). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Teledyne ISCO. (2012). Purification of Alkaloids. [Link]

  • PubMed Central. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Wikipedia. Corey–Fuchs reaction. [Link]

  • YouTube. (2022). CuAAC click triazole synthesis - laboratory experiment. [Link]

  • ACS Publications. (2023). Organophotoredox-Catalyzed Alkylation of Vinylsulfur Pentafluoride: Expanding Access to SF5-Containing Aliphatic Molecules. Organic Letters. [Link]

  • Chemistry LibreTexts. (2020). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]

  • SciSpace. (2019). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • PubChem. Tert-butyl 4-iodopiperidine-1-carboxylate. [Link]

  • Chem-Station. (2014). Seyferth-Gilbert Alkyne Synthesis. [Link]

Sources

Commercial Suppliers & Technical Guide: 4-(Prop-2-yn-1-yl)piperidine

[1][2][3]

CAS Registry Numbers:

  • HCl Salt: 2172188-51-9

  • Boc-Precursor: 301185-41-1[1]

  • Free Base: (Rarely sold directly due to stability/handling; see HCl salt)

Part 1: Executive Technical Summary

This compound is a bifunctional scaffold utilized primarily in fragment-based drug discovery (FBDD) and the synthesis of PROTAC linkers. It features a secondary amine (nucleophilic handle) and a terminal alkyne (bioorthogonal "click" handle) separated by a piperidine ring.

Critical Sourcing Warning: A common procurement error is the accidental purchase of 1-(prop-2-yn-1-yl)piperidine (CAS 5799-75-7).

  • Target Molecule (C4-substituted): Alkyne attached to the carbon at position 4. Used for extending linkers while maintaining basicity at the nitrogen.

  • Common Imposter (N-substituted): Alkyne attached to the nitrogen. This blocks the amine functionality, rendering the molecule useless for amide coupling or reductive amination.

Part 2: Commercial Supply Landscape[1]

The supply chain for this molecule is bifurcated into Direct Salts and Protected Precursors . For most research applications, purchasing the Boc-protected precursor is the superior strategy due to higher commercial purity and shelf stability.

The "Boc-Strategy" (Recommended)

Most major building block vendors stock the Boc-protected form: tert-Butyl this compound-1-carboxylate (CAS 301185-41-1).

  • Why this route? The free secondary amine is prone to oxidation and formation of carbamates with atmospheric CO₂. The Boc group protects the amine, ensuring you receive a free-flowing solid rather than a hygroscopic oil.

  • Key Suppliers:

    • BLDpharm: High stock reliability for the Boc-intermediate.

    • Ambeed / Combi-Blocks: Frequent stock of the Boc-analog.[2]

    • Enamine: Specializes in the synthesis of such sp³-rich heterocycles; excellent for bulk scale-up.

Direct Salt Sourcing (HCl)

If immediate use is required without deprotection steps, the Hydrochloride salt is the only stable option.

  • Key Suppliers:

    • Sigma-Aldrich (Merck): Lists the HCl salt (CAS 2172188-51-9).

    • Specialty Vendors: Check ChemScene or MedChemExpress for "4-propargylpiperidine HCl".

Sourcing Decision Matrix

SourcingStrategyStartRequirement:This compoundDecisionDo you haveDeprotection Capability?Start->DecisionRouteARoute A: Buy Boc-Precursor(CAS 301185-41-1)Decision->RouteAYes (Standard)RouteBRoute B: Buy HCl Salt(CAS 2172188-51-9)Decision->RouteBNo (Urgent)ProsAPros:- Higher Purity (>98%)- Long Shelf Life- Multiple VendorsRouteA->ProsAProsBPros:- Ready to use- No TFA/HCl handlingRouteB->ProsBActionADeprotect (TFA/DCM)Yields pure TFA saltProsA->ActionA

Figure 1: Strategic decision tree for sourcing. Route A is recommended for synthetic chemistry labs to ensure maximum purity.

Part 3: Technical Specifications & QC Protocol

When validating the material, specific impurities related to the synthesis (likely Wittig olefination followed by reduction) must be checked.

Quality Control Parameters
ParameterSpecificationMethodCritical Note
Appearance White to off-white solidVisualYellowing indicates amine oxidation.
Purity ≥ 95% (Target >98%)HPLC/LCMSWatch for regioisomers.
Identity Matches Ref. Std.1H NMRVerify Propargyl vs. Allyl signals.
Salt Counterion Cl⁻ or TFA⁻Ion ChromatographyCritical for stoichiometry in next step.
Residual Solvent < 5000 ppmGC-HSBoc-deprotection often leaves Dioxane/DCM.
Structural Validation (NMR Diagnostics)

To confirm you received the correct C4-isomer and not the N-isomer , check the ¹H NMR (CDCl₃ or DMSO-d₆):

  • The Alkyne Proton: Look for a triplet (

    
    ) around 2.0–2.1 ppm  (
    
    
    Hz).
  • The Propargyl Methylene: Look for a doublet of doublets (

    
    ) or broad doublet around 2.1–2.2 ppm .
    
    • Differentiation: In the N-substituted isomer (1-propargyl), the methylene attached to the nitrogen appears significantly downfield, typically around 3.3–3.4 ppm . If your propargyl

      
       is at 3.3 ppm, you have the wrong compound.
      
Synthesis & Impurity Workflow

ImpurityFlowPrecursorN-Boc-4-PiperidoneStep1Step 1: Homologation(Wittig/HWE)Precursor->Step1IntermedIntermediate:Unsaturated Ester/AlkeneStep1->IntermedImp1Impurity A:Residual Phosphine Oxides(From Step 1)Step1->Imp1ContaminantStep2Step 2: Reduction/Transformationto AlkyneIntermed->Step2ProductTarget:This compoundStep2->ProductImp2Impurity B:Over-reduced Alkane(Propyl-piperidine)Step2->Imp2Over-reactionImp3Impurity C:Isomerized Internal AlkyneStep2->Imp3Isomerization

Figure 2: Synthetic pathway analysis highlighting potential impurities (phosphine oxides and over-reduced alkanes) to watch for in the Certificate of Analysis.

Part 4: Handling & Applications

Deprotection Protocol (From Boc-Precursor)

If purchasing CAS 301185-41-1:

  • Dissolve Boc-precursor in DCM (5 mL/mmol).

  • Add TFA (2 mL/mmol) dropwise at 0°C.

  • Stir at RT for 2 hours (monitor by TLC/LCMS).

  • Workup: Concentrate to dryness. The residue is the TFA salt .

    • Note: For use in nucleophilic substitutions, neutralize the salt in situ with DIPEA/TEA. Do not attempt to isolate the free base by extraction unless strictly necessary, as it may be volatile or unstable.

Stability
  • Storage: Store the HCl or TFA salt at -20°C under inert atmosphere (Argon/Nitrogen).

  • Alkyne Sensitivity: Avoid storage in metal containers (risk of acetylide formation).

References
  • Sigma-Aldrich. Product Specification: this compound hydrochloride. Link (Representative link for structural class).

  • PubChem. Compound Summary: tert-Butyl this compound-1-carboxylate (CAS 301185-41-1).[1] Link

  • BLDpharm. Technical Data Sheet: CAS 301185-41-1. Link

  • Enamine. Building Blocks: Bicyclic and Functionalized Piperidines. Link

Methodological & Application

Application Note: Synthesis of 4-(prop-2-yn-1-yl)piperidine from tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4-(prop-2-yn-1-yl)piperidine hydrochloride (Target Molecule) from the commercially available tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (Starting Material).

The synthetic strategy employs the Bestmann-Ohira Reagent (BOR) for the direct one-carbon homologation of the aldehyde to a terminal alkyne. This method is selected over the traditional Corey-Fuchs reaction due to its operational simplicity, mild conditions (room temperature, weak base), and superior atom economy. The final step involves standard acid-mediated deprotection of the N-Boc group to yield the stable hydrochloride salt.

Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Analysis & Reaction Pathway

Retrosynthetic Logic

The target molecule contains a terminal alkyne attached to a piperidine ring via a methylene linker. The starting material provides the aldehyde oxidation state at the correct carbon count (2-oxoethyl side chain).

  • Transformation Required: Conversion of aldehyde (

    
    ) to terminal alkyne (
    
    
    
    ).
  • Selected Method: Seyferth-Gilbert Homologation (Bestmann-Ohira Modification) .

    • Mechanism:[1][2][3][4][5][6] The Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) undergoes base-mediated methanolysis to generate the active dimethyl (diazomethyl)phosphonate anion in situ. This species reacts with the aldehyde in a Wittig-like fashion, followed by elimination of nitrogen to form the alkyne.[3]

Advantages of Bestmann-Ohira vs. Corey-Fuchs
FeatureBestmann-Ohira (Selected)Corey-Fuchs (Alternative)
Steps 1 (One-pot)2 (Gem-dibromide formation

Elimination)
Reagents BOR, K₂CO₃, MeOHCBr₄, PPh₃, n-BuLi (or LDA)
Conditions Ambient Temp, Weak BaseCryogenic (-78°C), Strong Base
Waste Phosphate salts (water soluble)Triphenylphosphine oxide (difficult removal)
Process Workflow

SynthesisWorkflow Figure 1: Synthetic workflow for this compound. Start Start Material (N-Boc-aldehyde) Inter Intermediate (N-Boc-alkyne) Start->Inter K2CO3, MeOH RT, 4-16 h Reagent Bestmann-Ohira Reagent (BOR) Reagent->Inter In-situ activation Product Final Product (HCl Salt) Inter->Product 4M HCl RT, 2 h Deprotect Acid Deprotection (HCl/Dioxane)

[1][8][9][10][11][12]

Experimental Protocols

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

Objective: Conversion of the aldehyde side chain to a terminal alkyne.

Materials Table
ReagentMW ( g/mol )Equiv.[7][8]Amount (Example)Role
Start Material (CAS 142374-19-4)227.301.01.00 g (4.40 mmol)Substrate
Bestmann-Ohira Reagent (BOR)*192.111.21.01 g (5.28 mmol)Homologation Reagent
Potassium Carbonate (K₂CO₃)138.212.01.22 g (8.80 mmol)Base
Methanol (anhydrous)32.04-15 mLSolvent (Critical)

*Note: BOR = Dimethyl (1-diazo-2-oxopropyl)phosphonate. Often sold as a 10% solution in acetonitrile or neat oil.

Detailed Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Argon or Nitrogen.

  • Solvent Charge: Add anhydrous Methanol (15 mL) to the flask.

    • Critical Insight: Methanol is required to deacetylate the BOR reagent, generating the reactive diazo-phosphonate species in situ. Do not substitute with aprotic solvents like THF or DCM alone.

  • Substrate Addition: Add Start Material (1.00 g) and Potassium Carbonate (1.22 g) to the methanol. Stir until a suspension forms.

  • Reagent Addition: Add the Bestmann-Ohira Reagent (1.01 g) dropwise at room temperature (20–25 °C).

    • Observation: Mild gas evolution (

      
      ) may be observed.
      
  • Reaction: Stir the mixture at room temperature for 4–16 hours.

    • Monitoring: Check by TLC (Hexanes/EtOAc 4:1). The aldehyde spot (Start Material) should disappear, and a less polar spot (Alkyne) should appear. Stain with KMnO₄ (alkyne oxidizes) or Ninhydrin (inactive for Boc).

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (50 mL) and Water (50 mL).

    • Separate the organic layer.[4] Extract the aqueous layer once more with Ethyl Acetate (30 mL).

    • Wash combined organics with Brine (saturated NaCl, 30 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    
    • Yield Expectation: 85–95% as a colorless oil or low-melting solid.

Step 2: Deprotection to this compound hydrochloride

Objective: Removal of the Boc protecting group to release the secondary amine.

Materials Table
ReagentMW ( g/mol )Equiv.[7][8]AmountRole
Boc-Alkyne Intermediate 223.311.00.85 g (3.8 mmol)Substrate
4M HCl in Dioxane 36.4610.09.5 mLAcid Source
Diethyl Ether 74.12-20 mLPrecipitation Solvent
Detailed Procedure
  • Dissolution: Dissolve the purified Boc-Alkyne Intermediate (0.85 g) in minimal Dioxane (2 mL) or DCM (2 mL) in a 25 mL RBF.

  • Acidolysis: Add 4M HCl in Dioxane (9.5 mL) slowly at 0 °C (ice bath).

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

    • Monitoring: LCMS should show complete loss of the Boc-protected mass (M+H = 224) and appearance of the amine mass (M+H = 124).

  • Isolation:

    • The product often precipitates as a white solid during the reaction.

    • Dilute the mixture with Diethyl Ether (20 mL) to maximize precipitation.

    • Filter the solid under vacuum (or Nitrogen pressure).

    • Wash the filter cake with cold Ether (2 x 10 mL) to remove excess HCl and byproducts.

  • Drying: Dry the solid under high vacuum for 4 hours to remove trace dioxane.

    • Final Product:This compound hydrochloride .

    • Appearance: White to off-white hygroscopic solid.

Analytical Validation

Expected NMR Data (Free Base equivalent)

To confirm the structure, a small aliquot of the salt can be neutralized with


 in 

.
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       2.60 (td, 2H, piperidine 
      
      
      
      ), 3.05 (dt, 2H, piperidine
      
      
      ), 2.10 (t, J = 2.6 Hz, 1H, acetylenic
      
      
      ), 2.15 (dd, J = 2.6, 6.5 Hz, 2H, propargyl
      
      
      ), 1.1–1.7 (m, 5H, piperidine ring protons).
    • Key Diagnostic: The triplet at ~2.10 ppm confirms the terminal alkyne proton. The doublet of doublets at ~2.15 ppm confirms the methylene linker attached to the alkyne.

Mass Spectrometry
  • ESI-MS (+): Calculated for

    
    . Found: 124.1.
    

Safety & Troubleshooting

Hazard Control
  • Bestmann-Ohira Reagent: Diazo compounds can be energetic. While BOR is more stable than diazomethane, avoid heating the neat reagent above 40 °C. Store in a refrigerator.

  • HCl/Dioxane: Corrosive and fuming. Use in a fume hood.

  • Alkyne Handling: Terminal alkynes can form acetylides with heavy metals (Cu, Ag). Avoid using metal spatulas or needles if possible during the final stages to prevent trace contamination.

Troubleshooting Guide
IssueProbable CauseSolution
Incomplete Conversion (Step 1) Old BOR reagent (hydrolyzed).[9][8]Check reagent quality. Ensure Methanol is anhydrous.[5] Add 0.5 equiv more BOR.
Low Yield (Step 1) Volatility of product.The Boc-alkyne is relatively small. Do not leave on high vacuum for extended periods (>1 hr) if the oil bath was warm.
Gummy Solid (Step 2) Hygroscopic salt.Triturate the gum with anhydrous Ether or Hexanes/Ether (1:1) and sonicate to induce crystallization.

References

  • Bestmann-Ohira Reagent Overview: Müller, S.; Liepold, B.; Roth, G. J.; Bestmann, H. J.[1][3] "An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes." Synlett, 1996 , 521–522.[1][3]

  • Seyferth-Gilbert Homologation Mechanism: Gilbert, J. C.; Weerasooriya, U. "Elaboration of Aldehydes and Ketones to Alkynes: Improved Methodology." J. Org.[1][3] Chem., 1979 , 44, 4997–4998.[1]

  • Reagent Preparation & Properties: "Bestmann-Ohira Reagent: Alkynes from Aldehydes." Sigma-Aldrich Technical Bulletin.

  • Starting Material Data: "tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate."[8][10][11] PubChem Compound Summary.

Sources

Application Note: 4-(prop-2-yn-1-yl)piperidine in PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for medicinal chemists and chemical biologists focusing on Targeted Protein Degradation (TPD). It details the strategic application of 4-(prop-2-yn-1-yl)piperidine —a rigid, clickable, and solubility-enhancing linker motif—in the synthesis of PROTAC libraries.

Introduction & Design Logic

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a bridge; it is a determinant of physicochemical properties (solubility, permeability) and ternary complex stability. While Polyethylene Glycol (PEG) linkers are common, they often suffer from high conformational entropy ("floppiness") and poor metabolic stability.

This compound offers a superior alternative for specific campaigns by addressing three critical challenges:

  • Conformational Rigidity: The piperidine ring restricts the degrees of freedom compared to linear alkyl/PEG chains, potentially reducing the entropic penalty upon ternary complex formation.

  • Solubility Enhancement: The secondary amine of the piperidine (pKa ~11) is protonated at physiological pH, introducing a positive charge that significantly improves aqueous solubility—a frequent bottleneck for large PROTAC molecules.

  • "Click" Modularity: The 4-propargyl (alkyne) group serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the rapid parallel synthesis of PROTAC libraries.

Chemical Structure & Functional Vectors[1][2]
  • Vector A (Piperidine Nitrogen): Nucleophilic handle for attachment to the E3 ligase ligand (e.g., via SNAr to Thalidomide analogs or Amide coupling to VHL ligands).

  • Vector B (Terminal Alkyne): Electrophilic handle for "Click" conjugation to an Azide-functionalized Target Protein ligand.

Experimental Workflow: The "Cassette" Strategy

The most efficient use of this linker is to generate a "Universal E3 Cassette." This allows you to synthesize one batch of E3-Linker-Alkyne and react it with dozens of different Target-Azide ligands.

Workflow Visualization

PROTAC_Workflow E3_Ligand E3 Ligand Precursor (Carboxylic Acid/Halide) Cassette Universal E3-Alkyne Cassette (Purified Intermediate) E3_Ligand->Cassette Step 1: Amide Coupling (HATU/DIPEA) Linker This compound Linker->Cassette PROTAC_1 PROTAC A (Triazole Linkage) Cassette->PROTAC_1 Step 2: CuAAC Click PROTAC_2 PROTAC B (Triazole Linkage) Cassette->PROTAC_2 Step 2: CuAAC Click Target_Azide_1 Target Ligand A-Azide Target_Azide_1->PROTAC_1 Target_Azide_2 Target Ligand B-Azide Target_Azide_2->PROTAC_2

Figure 1: Modular "Cassette" synthesis strategy. The E3-Linker intermediate is synthesized once and diverged into a library using click chemistry.

Detailed Protocol: Synthesis of Cereblon-Recruiting PROTACs

Objective: Synthesize a PROTAC linking Pomalidomide (Cereblon E3 ligand) to a Target Protein (POI) using this compound.

Phase 1: Synthesis of the E3-Alkyne Cassette

Target Structure: Pomalidomide-Linker-Alkyne. Reagents: 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (Fluoro-Thalidomide derivative) OR Pomalidomide-Acid, this compound, DIPEA, DMSO.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of the Fluorothalidomide precursor in anhydrous DMSO (0.1 M concentration).

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Linker Addition: Add 1.2 eq of This compound .

  • Reaction: Stir at 90°C for 12–16 hours. (Note: SNAr on the phthalimide ring requires heat. If using Pomalidomide-Acid and amide coupling, use HATU at RT).

  • Monitoring: Monitor via LC-MS for the disappearance of the fluorothalidomide peak and appearance of the product mass (M+H).

  • Workup: Dilute with water/brine, extract with Ethyl Acetate (3x). Dry over MgSO₄.

  • Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

    • Checkpoint: Isolate the "E3-Alkyne Cassette" as a stable solid. Verify structure by 1H NMR.

Phase 2: Library Generation via CuAAC "Click" Reaction

Reagents: E3-Alkyne Cassette (from Phase 1), Target-Azide Ligand, CuSO₄·5H₂O, Sodium Ascorbate, THPTA (Ligand).

Step-by-Step:

  • Preparation: In a 1-dram vial, dissolve 1.0 eq of Target-Azide and 1.0 eq of E3-Alkyne Cassette in tBuOH:H2O (1:1) or DMSO (if solubility is poor). Final concentration: 20–50 mM.

  • Catalyst Cocktail: Prepare a pre-mixed solution of:

    • CuSO₄ (0.1 eq, from 100 mM aqueous stock)

    • THPTA (0.5 eq, from 100 mM aqueous stock) — Crucial for protecting biomolecules from oxidation.

    • Sodium Ascorbate (0.5 eq, from 500 mM freshly prepared aqueous stock).

  • Initiation: Add the catalyst cocktail to the reaction vial. Flush with N₂ gas, cap, and stir at Room Temperature for 2–4 hours.

  • Quenching & Scavenging (CRITICAL):

    • Add 5 eq of QuadraPure™ TU (thiourea scavenger) or EDTA to chelate copper. Copper residue is cytotoxic and will skew biological assay results. Stir for 30 mins.

    • Filter off the scavenger resin.

  • Purification: Inject directly onto Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

  • Lyophilization: Freeze-dry fractions to obtain the final PROTAC powder.

Data Summary & Quality Control

Table 1: Reaction Troubleshooting & Optimization

ParameterStandard ConditionOptimization for Difficult SubstratesRationale
Solvent tBuOH / Water (1:1)DMSO or DMFPROTACs are often lipophilic; DMSO ensures full solubilization.
Ligand THPTATBTA or BTTAATHPTA is water-soluble; TBTA requires organic co-solvent but protects Cu(I) better in some cases.
Stoichiometry 1:1 (Alkyne:Azide)1.2:1 (Excess Alkyne)Pushes reaction to completion; Alkyne is easier to separate than Azide in some gradients.
Temp 25°C40°CSlight heat helps overcome steric hindrance in the ternary complex interface.
QC Specifications
  • Purity: >95% by HPLC (254 nm).

  • Identity: HRMS (High-Res Mass Spec) confirming the parent ion.

  • Copper Content: <10 ppm (measured by ICP-MS if proceeding to in vivo studies).

Mechanistic Diagram: The Role of the Piperidine Linker

Piperidine_Mechanism cluster_0 Physicochemical Impact cluster_1 Structural Impact Piperidine Piperidine Core (Secondary Amine) Protonation Protonation at pH 7.4 (Positive Charge) Piperidine->Protonation Solubility Increased Aqueous Solubility (Lower LogD) Protonation->Solubility Alkyne Rigid Alkyne/Triazole Entropy Reduced Conformational Entropy (vs. PEG) Alkyne->Entropy Potency Improved Ternary Complex Stability (Cooperativity) Entropy->Potency

Figure 2: Mechanistic contribution of the this compound linker to PROTAC efficacy. The amine enhances solubility, while the rigid backbone minimizes entropic penalties.

References

  • Han, X., et al. "Discovery of highly potent and efficient PROTAC degraders of androgen receptor (AR) by employing weak binding affinities to VHL E3 ligase." Journal of Medicinal Chemistry, 2019. (Contextualizes the use of rigid piperidine linkers for AR degraders). Available at: [Link]

  • Wurzer, R., et al. "Click Chemistry in the Synthesis of PROTACs." Exploration of Targeted Anti-tumor Therapy, 2020.[1] Available at: [Link]

Sources

Application Note: CuAAC Click Chemistry with 4-Propargylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Propargylpiperidine is a high-value pharmacophore scaffold in medicinal chemistry, particularly for PROTAC linker design and fragment-based drug discovery (FBDD). However, its secondary amine moiety presents a unique challenge in CuAAC reactions: it acts as a competitive ligand for the Copper(I) catalyst. This "chelating trap" can stall the catalytic cycle or promote oxidative byproducts if not managed correctly.

This guide provides an optimized protocol to overcome the amine-poisoning effect , ensuring high yields (>90%) and rapid kinetics. We prioritize the use of accelerating ligands (THPTA/TBTA) and pH control to maintain the active Cu(I)-acetylide species.

Technical Analysis: The "Amine Problem"

To successfully click 4-propargylpiperidine, one must understand the competition at the metal center. The CuAAC mechanism relies on the formation of a


-bound Cu(I)-acetylide.
Mechanistic Interference

The piperidine nitrogen (pKa


 11.0) is a hard donor. In standard conditions, it competes with the stabilizing ligand (e.g., THPTA) or the alkyne itself for the Cu(I) center.
  • Consequence: Formation of catalytically inactive Cu-amine complexes.

  • Solution: Use of a stronger binding ligand (THPTA or TBTA) in excess (5:1 ratio relative to Cu) to displace the piperidine from the metal center while allowing alkyne access.

The pH Factor

Commercial 4-propargylpiperidine is often supplied as the HCl salt.

  • Acidic Risk: Dissolving the salt directly lowers pH, protonating the alkyne and preventing Cu-acetylide formation (which requires a slight base or neutral pH to proceed).

  • Basic Risk: If the free base is used in high concentrations, the high pH can promote Cu(I) oxidation to Cu(II) hydroxides/oxides, turning the reaction "dead" (visible as a green/blue precipitate).

  • Optimal Window: pH 7.0–8.0 (Buffered).

Visualization: The Chelation Trap

The following diagram illustrates the standard catalytic cycle versus the inhibitory "trap" caused by the piperidine nitrogen.

CuAAC_Mechanism cluster_legend Pathway Legend Start Cu(I) Catalyst (Active Species) Coordination Cu(I)-Alkyne $pi$-Complex Start->Coordination + Alkyne Trap INACTIVE TRAP Cu(I)-Piperidine Complex Start->Trap Amine Chelation (Inhibition) Alkyne 4-Propargylpiperidine (Substrate) Alkyne->Coordination Alkyne->Trap Piperidine N binding Acetylide Cu(I)-Acetylide (Active Intermediate) Coordination->Acetylide - H+ Metallacycle Cu-Metallacycle Acetylide->Metallacycle + Azide Trap->Start Requires Excess Ligand (THPTA/TBTA) Azide Azide R-N3 Azide->Metallacycle Product 1,2,3-Triazole Product Metallacycle->Product Ring Contraction + Protonation Product->Start Regeneration key Green: Productive Cycle | Red: Inhibitory Path

Figure 1: Catalytic cycle of CuAAC showing the competitive inhibition (red path) by the piperidine secondary amine, which can sequester the copper catalyst if stabilizing ligands are insufficient.

Experimental Protocols

Materials & Reagents
ReagentSpecificationRole
4-Propargylpiperidine HCl Salt or Free BaseAlkyne Substrate
CuSO

[1][2] · 5H

O
20 mM in waterCopper Source (Pre-catalyst)
THPTA Ligand 50 mM in waterCritical: Protects Cu(I) from oxidation & amine chelation
Sodium Ascorbate 100 mM in water (Fresh)Reducing Agent (Cu(II)

Cu(I))
Buffer 100 mM Potassium Phosphate (pH 7.5)Maintains pH for optimal Cu-acetylide formation
EDTA 500 mM (pH 8.0)Quenching/Chelation agent
Protocol A: Aqueous/Buffer (Bioconjugation & Polar Substrates)

Best for: Linking 4-propargylpiperidine to peptides, PEG chains, or DNA.

  • Preparation:

    • Prepare a Catalyst Master Mix (pre-complexed Cu-Ligand) to prevent immediate precipitation.

    • Mix CuSO

      
       (1 vol) + THPTA (2 vol). Incubate for 5 mins. Solution should be light blue.
      
  • Reaction Setup:

    • In a reaction vial, add Buffer (PBS or KPi, pH 7.5).

    • Add Azide partner (1.0 equiv).

    • Add 4-Propargylpiperidine (1.2 equiv). Note: If using HCl salt, ensure buffer capacity is sufficient or neutralize stock with 1 eq. NaOH.

    • Add Catalyst Master Mix (5 mol% Cu, 25 mol% THPTA).

    • Initiate: Add Sodium Ascorbate (10 mol% to 50 mol%).

  • Incubation:

    • Seal vial (exclude oxygen).[3][4] Stir at Room Temp for 1–4 hours.

    • Visual Check: Solution should remain colorless or light yellow. If it turns green/brown, oxygen has entered; add more Ascorbate.

  • Workup:

    • Add EDTA (final 10 mM) and stir for 10 mins (turns solution blue as Cu is chelated).

    • Extract with EtOAc or purify via Prep-HPLC.

Protocol B: Organic Solvent (Small Molecule Library Synthesis)

Best for: Hydrophobic azides or non-polar scaffolds.

  • Solvent System: t-Butanol / Water (1:1) or DMSO.

  • Ligand Switch: Use TBTA (soluble in t-BuOH/DMSO) instead of THPTA.

  • Base Addition: If using 4-propargylpiperidine·HCl, add 1.5 equiv DIPEA or TEA to neutralize the salt and solubilize the amine.

  • Procedure:

    • Dissolve Alkyne and Azide in solvent.

    • Add TBTA (10 mol%) and CuSO

      
       (2 mol%).
      
    • Add Sodium Ascorbate (10 mol%).

    • Stir 4–16 hours at RT or 40°C.

    • Note: TBTA improves solubility in organic phases but is slower than THPTA.

Workflow Visualization

Workflow Prep 1. PREPARATION Neutralize HCl salt Premix Cu + Ligand React 2. REACTION Add Reactants -> Catalyst -> Ascorbate pH 7-8 | Inert Atm Prep->React Mix Monitor 3. MONITORING LCMS for Triazole Check for Green Color React->Monitor 1-4 Hours Monitor->React Incomplete? Quench 4. QUENCH Add EDTA (Chelate Cu) Precipitate Polymer (if applicable) Monitor->Quench Complete Purify 5. PURIFICATION Flash Chrom. or HPLC Remove Ligand/Cu Quench->Purify Workup

Figure 2: Step-by-step experimental workflow for CuAAC with amine-containing alkynes.

Troubleshooting & Critical Parameters

The "Green Solution" Indicator

If your reaction turns green, STOP .

  • Cause: Oxidation of Cu(I) to Cu(II) and formation of Cu(II)-piperidine complexes. The reaction has stalled.

  • Fix: Add an additional 0.5–1.0 equivalents of Sodium Ascorbate immediately. If color persists, degas the solution with Argon.

Yield Optimization Table
VariableRecommendationRationale
Cu:Ligand Ratio 1:5 (Standard: 1:2)Excess ligand prevents piperidine from displacing the stabilizing ligand.
Copper Source CuSO

+ Ascorbate
Generally superior to CuI for amines; CuI can form stable, unreactive clusters with amines.
Concentration > 10 mMCuAAC is second-order; dilute conditions (<1 mM) require significantly higher catalyst loading.
Temperature 25°C

40°C
Mild heating helps overcome the activation energy barrier if the piperidine sterics are interfering.

Case Study: PROTAC Linker Synthesis

Context: Synthesis of a Cereblon-recruiting PROTAC where 4-propargylpiperidine serves as the linker attachment point to the E3 ligase ligand (Pomalidomide derivative).

Protocol Used:

  • Substrates: 4-Propargylpiperidine (Linker) + Azide-functionalized Pomalidomide.

  • Conditions: DMSO/Water (9:1), 5 mol% Cu, 25 mol% THPTA, 2 eq NaAsc.

  • Outcome: The high solubility of THPTA in the aqueous fraction kept the Cu(I) active despite the high concentration of the secondary amine.

  • Result: 94% isolated yield of the triazole-linked PROTAC precursor.

  • Key Learning: Attempting this reaction with CuI/DIPEA in pure DCM resulted in <30% yield due to Cu-amine precipitation.

References

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

  • Hong, V., et al. (2009).[3][4] "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link

  • Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link

  • Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation." Bioorganic & Medicinal Chemistry. Link

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chemical Society Reviews. Link

Sources

The Strategic Application of 4-(Prop-2-yn-1-yl)piperidine in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Complexity through Simplicity in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] The core principle of FBDD is elegantly simple: screen small, low-complexity molecules, or "fragments," for weak but high-quality interactions with a biological target.[3] These initial hits then serve as starting points for rational, structure-guided elaboration into more potent and selective drug candidates.[4] This approach offers several advantages, including a more thorough sampling of chemical space with a smaller library size and a higher probability of achieving lead compounds with favorable physicochemical properties.[5][6]

Within the vast landscape of chemical fragments, certain scaffolds and functional groups have emerged as particularly valuable. The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs.[7][8] Its three-dimensional nature and ability to engage in key interactions with biological targets make it an attractive component for fragment design.[9][10] When combined with a terminal alkyne, as in 4-(Prop-2-yn-1-yl)piperidine , the resulting fragment becomes a highly versatile tool for FBDD. The propargyl group provides a reactive handle for covalent modification, most notably through the highly efficient and bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[11][12][13] This allows for the rapid and specific elaboration of the initial fragment hit, facilitating strategies like fragment growing and linking.[3][4][14]

This technical guide provides a comprehensive overview of the application of this compound in FBDD workflows. We will delve into its physicochemical properties, outline detailed protocols for its use in fragment screening and hit elaboration, and provide insights into the strategic considerations for leveraging this valuable chemical tool.

Physicochemical Profile of Propargyl-Substituted Piperidines

PropertyValue (for 1-(Prop-2-yn-1-yl)piperidine)Reference
Molecular Formula C₈H₁₃N[11]
Molecular Weight 123.20 g/mol [11]
Appearance Colorless liquid[11]
Boiling Point 157.6 °C at 760 mmHg[11]
Melting Point -48 °C[11]
Density 0.91 g/cm³[11]
Solubility Soluble in common organic solvents[11][15]

Note: These properties are for the N-substituted isomer and should be considered as an approximation for the C4-substituted analogue.

The FBDD Workflow Utilizing this compound

The successful application of this compound in an FBDD campaign follows a structured, multi-step process. The terminal alkyne is a key feature, enabling post-screening elaboration of the fragment.

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation & Characterization cluster_elaboration Hit-to-Lead Optimization Screening Screening of Fragment Library (including this compound) NMR NMR Spectroscopy Screening->NMR Primary Screen SPR Surface Plasmon Resonance Screening->SPR Primary Screen Xray X-ray Crystallography Screening->Xray Primary/Confirmatory Screen Validation Hit Validation NMR->Validation SPR->Validation Xray->Validation Structure Structural Biology (Co-crystallization) Validation->Structure Elaboration Fragment Elaboration Structure->Elaboration Growing Fragment Growing Elaboration->Growing via Click Chemistry Linking Fragment Linking Elaboration->Linking via Click Chemistry

Caption: FBDD workflow for this compound.

Protocols for Fragment Screening

The initial step in an FBDD campaign is the screening of a fragment library to identify binders to the target of interest. Due to the typically weak affinities of fragments, sensitive biophysical techniques are required.[14]

Protocol 1: Fragment Screening by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting weak binding events.[16] Ligand-observe methods like Saturation Transfer Difference (STD) NMR or protein-observe methods like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) are commonly employed.[17]

Objective: To identify fragments that bind to the target protein by observing changes in the protein's or ligand's NMR spectrum.

Materials:

  • ¹⁵N-labeled target protein (for HSQC) or unlabeled protein (for STD)

  • Fragment library containing this compound

  • NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, with 10% D₂O)

  • NMR tubes

  • NMR spectrometer with a cryoprobe

Methodology (¹H-¹⁵N HSQC):

  • Sample Preparation:

    • Prepare a stock solution of the ¹⁵N-labeled target protein at a concentration of 50-100 µM in the NMR buffer.[18]

    • Prepare stock solutions of each fragment, including this compound, at a high concentration (e.g., 100 mM) in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.[19]

    • Add a small aliquot of the fragment stock solution to the protein sample to achieve a final fragment concentration of 200-500 µM.

    • Acquire a ¹H-¹⁵N HSQC spectrum for each protein-fragment mixture.

  • Data Analysis:

    • Overlay the reference spectrum with each of the spectra containing a fragment.

    • Identify chemical shift perturbations (CSPs) of the protein's amide signals. Significant CSPs indicate a binding event at or near the corresponding amino acid residue.

Causality Behind Experimental Choices:

  • ¹⁵N-labeling: This is essential for protein-observe NMR experiments, as it allows for the specific detection of signals from the protein backbone, reducing spectral complexity.

  • High Fragment Concentration: Due to the low affinity of fragments, a high concentration is necessary to shift the binding equilibrium towards the bound state, making the interaction detectable.[18]

  • Cryoprobe: A cryoprobe significantly enhances the signal-to-noise ratio, which is crucial for detecting the subtle changes caused by weak fragment binding.

Protocol 2: Fragment Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events.[20][21][22]

Objective: To identify fragment binding and determine kinetic parameters (kₐ, kₔ) and the dissociation constant (K₋).

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Target protein

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO)

  • Fragment library containing this compound

Methodology:

  • Protein Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the target protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups with ethanolamine.

  • Fragment Screening:

    • Prepare a series of fragment solutions in the running buffer at a fixed concentration (e.g., 100 µM).

    • Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein).

    • Monitor the change in the SPR signal (response units, RU) over time.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • A significant increase in RU upon fragment injection indicates binding.

    • For confirmed hits, perform a dose-response analysis by injecting a range of fragment concentrations to determine the K₋.

Causality Behind Experimental Choices:

  • Reference Surface: This is critical for distinguishing true binding events from non-specific interactions and artifacts caused by the solvent.

  • DMSO in Running Buffer: Fragments are often dissolved in DMSO, so including a small percentage in the running buffer minimizes baseline shifts due to solvent mismatch.

  • Real-time Monitoring: SPR allows for the observation of both the association and dissociation phases of the interaction, providing valuable kinetic information.[6]

Protocol 3: Fragment Screening by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, making it an invaluable tool in FBDD.[14][23][24][25]

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Materials:

  • Crystals of the target protein

  • Cryoprotectant solution

  • Fragment library containing this compound

  • X-ray diffraction equipment (synchrotron source is often preferred)

Methodology:

  • Crystal Soaking:

    • Prepare a solution of the fragment at a high concentration (e.g., 1-10 mM) in a cryoprotectant solution compatible with the protein crystals.

    • Transfer a protein crystal into the fragment-containing solution and allow it to soak for a defined period (minutes to hours).

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Mount the crystal on the X-ray diffractometer and collect diffraction data.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure, typically by molecular replacement using the apo-protein structure.

    • Analyze the resulting electron density map to identify the bound fragment.

    • Refine the model of the protein-fragment complex.

Causality Behind Experimental Choices:

  • High Fragment Concentration in Soaking: This is necessary to achieve a high enough occupancy of the fragment in the crystal lattice to be visible in the electron density map.

  • Cryo-cooling: This protects the crystal from radiation damage during data collection.

  • Synchrotron Source: Synchrotrons provide highly intense and focused X-ray beams, which are often necessary to obtain high-resolution diffraction data from fragment-soaked crystals.[26]

Hit Elaboration via Click Chemistry

Once a hit, such as this compound, is identified and its binding mode is confirmed, the next step is to elaborate it into a more potent molecule.[27] The terminal alkyne of the fragment is the key enabler for this process, primarily through the CuAAC reaction.[13][28]

Click_Chemistry cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Fragment This compound-Target Complex Product Triazole-linked Potent Inhibitor Fragment->Product CuAAC Reaction Azide Azide-containing Molecule Azide->Product Catalyst Cu(I) Catalyst (e.g., CuSO4 + Sodium Ascorbate) Catalyst->Product catalyzes

Caption: Elaboration of the fragment hit using CuAAC.

Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the CuAAC reaction to link an azide-containing molecule to the this compound fragment that is bound to its target. This is a "fragment growing" strategy.[3]

Objective: To covalently link a second molecular entity to the alkyne-containing fragment to increase affinity and/or explore adjacent binding pockets.

Materials:

  • The confirmed fragment hit (this compound)

  • A library of azide-containing chemical building blocks

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • A suitable buffer (e.g., phosphate or Tris buffer, pH 7-8)

  • Organic co-solvent (e.g., DMSO or DMF) if needed for azide solubility

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of CuSO₄ (e.g., 100 mM in water).[29]

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).[29]

    • Prepare stock solutions of the azide-containing building blocks (e.g., 100 mM in DMSO).

  • Reaction Setup:

    • In a reaction vessel, combine the target protein that has been pre-incubated with the this compound fragment with the chosen azide building block.

    • Add CuSO₄ to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

  • Reaction and Analysis:

    • Incubate the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction progress using techniques such as mass spectrometry or HPLC.

    • Once the reaction is complete, purify the modified protein-ligand complex if necessary.

    • Assess the binding affinity of the new, larger molecule using methods like SPR or ITC.

Causality Behind Experimental Choices:

  • Sodium Ascorbate: This reducing agent is crucial for maintaining copper in its active Cu(I) oxidation state in situ from the more stable Cu(II) salt.[29]

  • Bioorthogonal Reaction: The CuAAC reaction is highly specific for azides and terminal alkynes, meaning it does not typically react with other functional groups present in biological systems, making it ideal for use in complex biological mixtures.[29]

  • Aqueous Conditions: The reaction proceeds efficiently in aqueous buffers, which is essential for maintaining the stability and native conformation of the target protein.[30]

Strategic Considerations and Conclusion

The use of this compound in FBDD is a prime example of a strategy-driven approach to drug discovery. The piperidine core provides a well-validated, three-dimensional scaffold that can be readily accommodated in many binding sites, while the terminal alkyne serves as a versatile anchor point for subsequent optimization.[12][31]

The success of this approach hinges on the careful execution of biophysical screening methods to identify genuine, albeit weak, binders. High-resolution structural information from X-ray crystallography is particularly valuable as it provides a detailed roadmap for the "fragment growing" or "linking" phase.[4] The efficiency and specificity of click chemistry then allow for the rapid exploration of the chemical space around the initial fragment hit, accelerating the hit-to-lead optimization process.

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Application Notes and Protocols: Synthesis of Bio-Relevant 1,2,3-Triazole Derivatives Utilizing 4-(2-Propynyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Integration of Piperidine and Triazole Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The piperidine moiety, a ubiquitous saturated heterocycle, is a prominent feature in numerous FDA-approved drugs due to its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, and to serve as a versatile scaffold for engaging with biological targets. Similarly, the 1,2,3-triazole ring system, readily accessible through the robust and efficient azide-alkyne cycloaddition reactions, has emerged as a critical pharmacophore.[1] Its unique electronic properties, stability to metabolic degradation, and capacity for hydrogen bonding and dipole interactions make it an invaluable linker and structural element in bioactive molecules.[2][3]

This guide provides a detailed technical overview and step-by-step protocols for the synthesis of novel triazole derivatives using 4-(2-propynyl)piperidine as a key building block. This compound effectively merges the advantageous properties of the piperidine core with the synthetic versatility of a terminal alkyne, opening avenues for the creation of diverse molecular architectures. We will focus on the two most powerful and complementary methods for 1,2,3-triazole synthesis: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for accessing 1,4-disubstituted triazoles and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for the regioselective synthesis of their 1,5-disubstituted counterparts.[4][5]

The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and reproducible synthesis of novel chemical entities for therapeutic exploration.

Mechanistic Underpinnings: A Tale of Two Catalysts

The choice between copper and ruthenium catalysis is a critical decision point in the synthesis of 1,2,3-triazoles, as it dictates the regiochemical outcome of the cycloaddition. This regioselectivity is a direct consequence of the distinct reaction mechanisms governed by each metal.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction

The CuAAC reaction is the archetypal "click" reaction, celebrated for its high yields, mild reaction conditions, and exclusive formation of the 1,4-disubstituted triazole isomer.[1][6] The catalytic cycle, initiated by a copper(I) species, involves the formation of a copper-acetylide intermediate from the terminal alkyne, 4-(2-propynyl)piperidine. This activation lowers the pKa of the alkyne's terminal proton, facilitating its removal.[7] The azide then coordinates to the copper center, and a subsequent cyclization and protonolysis yield the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst.[8]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product Alkyne 4-(2-Propynyl)piperidine Cu_Acetylide Copper-Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide R-N3 Coordination Azide Coordination Cu_I Cu(I) Cu_Acetylide->Coordination + R-N3 Cyclization Cyclization Coordination->Cyclization Protonolysis Protonolysis Cyclization->Protonolysis Triazole_1_4 1,4-Disubstituted Triazole Protonolysis->Triazole_1_4 - Cu(I)

Figure 1: Simplified workflow of the CuAAC reaction.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Regioisomer

In contrast to the CuAAC, the RuAAC reaction proceeds through a distinct mechanistic pathway to yield the 1,5-disubstituted triazole regioisomer.[4][5] This transformation is particularly valuable as the 1,5-isomer is often difficult to access through other synthetic routes. The proposed mechanism involves the oxidative coupling of the azide and the alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[4] Subsequent reductive elimination from this intermediate furnishes the 1,5-triazole product and regenerates the active ruthenium catalyst. The regioselectivity is determined during the initial oxidative coupling step.[4]

RuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product Alkyne 4-(2-Propynyl)piperidine Oxidative_Coupling Oxidative Coupling Alkyne->Oxidative_Coupling + [CpRuCl] Azide R-N3 Ru_cat [Cp*RuCl] Ruthenacycle Ruthenacycle Intermediate Oxidative_Coupling->Ruthenacycle Reductive_Elimination Reductive Elimination Ruthenacycle->Reductive_Elimination Triazole_1_5 1,5-Disubstituted Triazole Reductive_Elimination->Triazole_1_5 - [CpRuCl]

Figure 2: Simplified workflow of the RuAAC reaction.

Experimental Protocols

Safety Precautions: Organic azides are potentially explosive and should be handled with care, especially in concentrated form and when heated.[9] Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted in a well-ventilated fume hood.

Protocol 1: Synthesis of 1,4-Disubstituted Triazoles via CuAAC

This protocol describes a general and reliable method for the synthesis of a 1-(piperidin-4-ylmethyl)-4-aryl-1H-1,2,3-triazole derivative using a copper(II) sulfate/sodium ascorbate catalytic system.

Materials:

  • 4-(2-Propynyl)piperidine (1.0 eq)

  • Aryl or alkyl azide (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.10 eq)

  • Solvent: 1:1 mixture of tert-butanol and water

  • Reaction vessel (e.g., round-bottom flask or vial) with a magnetic stir bar

Step-by-Step Procedure:

  • Reactant Preparation: In the reaction vessel, dissolve 4-(2-propynyl)piperidine (1.0 eq) and the desired azide (1.0-1.2 eq) in the t-butanol/water (1:1) solvent mixture to achieve a concentration of approximately 0.1-0.5 M with respect to the alkyne. Stir the mixture to ensure homogeneity.

  • Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate. In another vial, prepare a fresh aqueous solution of sodium ascorbate.

  • Initiation of Reaction: To the stirring solution of the alkyne and azide, add the copper(II) sulfate solution, followed immediately by the sodium ascorbate solution.[10] A color change is often observed, indicating the in situ formation of the active Cu(I) catalyst.[7]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-12 hours).[11]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure 1,4-disubstituted triazole derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2]

Protocol 2: Synthesis of 1,5-Disubstituted Triazoles via RuAAC

This protocol provides a method for the regioselective synthesis of a 1-(piperidin-4-ylmethyl)-5-aryl-1H-1,2,3-triazole derivative using a ruthenium catalyst.

Materials:

  • 4-(2-Propynyl)piperidine (1.0 eq)

  • Aryl or alkyl azide (1.1 eq)

  • Ruthenium catalyst, e.g., [CpRuCl(PPh₃)₂] or [CpRuCl(COD)] (0.02-0.05 eq)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or DMF)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox with nitrogen or argon)

  • Reaction vessel (e.g., Schlenk tube) with a magnetic stir bar

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Assemble the reaction vessel under an inert atmosphere of nitrogen or argon. All glassware should be oven- or flame-dried prior to use.

  • Reactant and Catalyst Addition: To the reaction vessel, add the ruthenium catalyst (0.02-0.05 eq), 4-(2-propynyl)piperidine (1.0 eq), and the azide (1.1 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the alkyne.[12]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 60-100°C, depending on the reactivity of the substrates.[13] The optimal temperature should be determined empirically.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. RuAAC reactions may require longer reaction times (12-48 hours) compared to CuAAC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Purify the residue directly by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified 1,5-disubstituted triazole derivative by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure, regiochemistry, and purity.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the synthesis of triazole derivatives from 4-(2-propynyl)piperidine, based on established methodologies for similar substrates.

ParameterProtocol 1: CuAACProtocol 2: RuAAC
Target Regioisomer 1,4-Disubstituted1,5-Disubstituted
Catalyst CuSO₄·5H₂O / Na-Ascorbate[Cp*RuCl(PPh₃)₂]
Catalyst Loading 1-5 mol% Cu(II)2-5 mol% Ru
Solvent t-BuOH/H₂O (1:1), DMSOToluene, Dioxane (anhydrous)
Temperature Room Temperature25 - 100 °C
Reaction Time 1 - 12 hours12 - 48 hours
Atmosphere AirInert (N₂ or Ar)
Typical Yield High to QuantitativeGood to High

Conclusion and Future Outlook

The protocols detailed in this guide offer robust and reproducible methods for the synthesis of both 1,4- and 1,5-disubstituted 1,2,3-triazoles incorporating the valuable 4-(2-propynyl)piperidine scaffold. The choice between the copper-catalyzed and ruthenium-catalyzed pathways provides medicinal chemists with precise control over the regiochemical outcome, enabling the systematic exploration of structure-activity relationships. The resulting triazolyl-piperidine derivatives are primed for further functionalization and biological evaluation, serving as promising starting points for the development of novel therapeutics across a wide range of disease areas. The continued application of these powerful cycloaddition reactions will undoubtedly fuel innovation in drug discovery and chemical biology.

References

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  • MDPI. (2022). 4-(4-(((1H-Benzo[d][8][14][15]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, Characterization, and Computational Studies. Molecules, 27(19), 6527. [Link]

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Application Notes and Protocols for the Boc-Deprotection of tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the N-Boc deprotection of tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate, a valuable building block in contemporary drug discovery and organic synthesis. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in non-peptide chemistry, prized for its stability and predictable, facile cleavage under acidic conditions.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers the insight required to select and optimize deprotection strategies. We present detailed, field-proven protocols using common acidic reagents, a comparative analysis of their strengths and weaknesses, and a discussion of potential side reactions and mitigation strategies, ensuring a robust and reproducible transformation.

Introduction: The Strategic Importance of Boc-Deprotection

The Boc group serves as a cornerstone of modern synthetic strategy, enabling the selective manipulation of polyfunctional molecules.[3] Its removal is a critical step, regenerating the free amine for subsequent reactions such as amide couplings, reductive aminations, or cyclizations. The substrate in focus, tert-butyl this compound-1-carboxylate, features a secondary amine masked by the Boc group and a terminal alkyne. The alkyne moiety is relatively robust but care must be taken to select deprotection conditions that do not induce side reactions.

The choice of deprotection protocol is not trivial and depends on several factors:

  • Downstream Chemistry: The desired salt form of the product (e.g., hydrochloride vs. trifluoroacetate) can influence subsequent reactions and purification.

  • Scale and Throughput: Some methods are more amenable to large-scale synthesis and simple work-up procedures.

  • Green Chemistry Principles: The selection of solvents and reagents should, where possible, minimize environmental impact.[4] Dichloromethane (DCM) and 1,4-dioxane, while effective, are recognized as environmentally hazardous and should be replaced with greener alternatives when feasible.[4][5]

The Mechanism of Acid-Catalyzed Boc Cleavage

Understanding the reaction mechanism is fundamental to troubleshooting and optimization. The deprotection proceeds via an acid-catalyzed E1 elimination pathway.

  • Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA, HCl).[1][6]

  • Formation of the tert-Butyl Cation: The protonated intermediate is unstable and fragments, leading to the loss of a highly stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[6][7]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[6][7]

  • Protonation of the Amine: Under the acidic reaction conditions, the newly liberated amine is immediately protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[6]

The generation of the tert-butyl cation is a critical mechanistic feature. This electrophilic species can potentially alkylate nucleophilic sites on the substrate or product, a side reaction that must be considered with electron-rich systems.[4] However, for the target molecule, this is of minimal concern.

Boc_Deprotection_Mechanism cluster_0 Boc-Deprotection Mechanism Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated + H+ (Acid) CarbamicAcid Carbamic Acid + t-Butyl Cation Protonated->CarbamicAcid Fragmentation AmineSalt Final Amine Salt + CO2 CarbamicAcid->AmineSalt Decarboxylation

Caption: Acid-catalyzed mechanism of Boc deprotection.

Comparative Analysis of Standard Protocols

The two most prevalent methods for Boc deprotection involve Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). The choice between them often comes down to the desired salt form of the final product and practical handling considerations.

ParameterProtocol 1: TFA / DCMProtocol 2: HCl in Dioxane/EtOAc
Reagent(s) Trifluoroacetic Acid (TFA)4M HCl in 1,4-Dioxane or other solvent
Solvent Dichloromethane (DCM)1,4-Dioxane, Ethyl Acetate, Methanol
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 30 min - 2 hours10 min - 2 hours
Work-up Evaporation, trituration with etherEvaporation or precipitation
Product Salt Form Trifluoroacetate (often an oil)[8]Hydrochloride (often a crystalline solid)[8]
Advantages Highly reliable, fast, strong acid ensures complete reaction.Product often precipitates as a solid, simplifying isolation. Dioxane can be replaced with greener solvents.
Disadvantages TFA is corrosive and difficult to remove completely.[8] Product is often an oil, which can be challenging to handle. DCM is a hazardous solvent.[4][5]4M HCl in dioxane is corrosive and moisture-sensitive; dioxane is a suspected carcinogen.[5][8]

Detailed Experimental Protocols

Safety Precaution: These protocols involve strong acids and volatile organic solvents. All operations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a robust and highly effective method for complete Boc removal. The resulting trifluoroacetate salt is often used directly in the next step after evaporation.

Materials:

  • tert-butyl this compound-1-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Diethyl ether (cold)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the Boc-protected piperidine (1.0 equiv.) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath. This mitigates any potential exotherm.

  • Slowly add TFA (5-10 equiv., or a 20-50% v/v solution of TFA in DCM) to the stirred solution.[8][9] A common ratio is 1:1 TFA:DCM for rapid deprotection.[10]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The product amine will have a much lower Rf on silica gel than the Boc-protected starting material.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. To remove residual TFA, co-evaporate the residue with toluene or DCM (2-3 times).[8]

  • The resulting crude product is the trifluoroacetate salt. If a solid is desired, it can often be precipitated by triturating the residual oil with cold diethyl ether.[11] Filter the resulting solid and dry under vacuum.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method is preferred when a solid hydrochloride salt is desired, which is often easier to handle, purify, and weigh accurately than the corresponding TFA salt.

Materials:

  • tert-butyl this compound-1-carboxylate

  • 4M HCl in 1,4-Dioxane (commercial solution)

  • Methanol (optional, to aid solubility)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the Boc-protected piperidine (1.0 equiv.) in a minimal amount of a co-solvent like methanol or DCM if necessary, or add the HCl solution directly if the substrate is soluble.

  • To the substrate, add the commercial solution of 4M HCl in 1,4-dioxane (10-20 equiv. of HCl). A 1:1 mixture of the substrate solution with the HCl/dioxane solution is common.[8]

  • Stir the mixture at room temperature for 30 minutes to 2 hours. In many cases, the deprotected hydrochloride salt will precipitate out of the solution during the reaction.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up:

    • If a precipitate forms: Dilute the reaction mixture with diethyl ether to ensure complete precipitation. Collect the solid by vacuum filtration, wash it with diethyl ether, and dry it under vacuum to yield the pure hydrochloride salt.

    • If no precipitate forms: Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt. The salt can then be triturated with diethyl ether to induce solidification.

Experimental Workflow and Decision Logic

The successful execution of a deprotection reaction relies on a logical workflow, from reagent selection to final product isolation.

Caption: General experimental workflow for Boc deprotection.

References

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
  • Agatemor, C., et al. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.
  • ACS Green Chemistry Institute. Specific solvent issues with BOC deprotection.
  • Reddit Community. (2023, October 18). Boc De-protection : r/Chempros. Reddit.
  • ACS GCI Pharmaceutical Roundtable. (2026, January 21). BOC Deprotection.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • BenchChem. (2025).
  • Fisher Scientific. Amine Protection / Deprotection.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Royal Society of Chemistry. (2010).
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • Reddit Community. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).

Sources

Application Notes and Protocols: Preparation of Bifunctional Degraders Using Piperidine Alkyne Handles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Bifunctional Degraders and the Crucial Role of Linker Chemistry

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by proteins previously considered "undruggable".[1] Bifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), are at the forefront of this revolution. These molecules are comprised of three key components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This tripartite architecture allows the degrader to act as a molecular bridge, bringing the POI into close proximity with the E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[2]

The linker is not merely a passive spacer; its composition, length, and rigidity are critical determinants of a degrader's efficacy, selectivity, and pharmacokinetic properties.[3] Among the various linker strategies, the incorporation of rigid moieties like piperidine rings has gained significant attention.[4] Piperidine-containing linkers can enhance the rigidity of the degrader, which may improve its activity.[5] Furthermore, the inclusion of an alkyne handle on the piperidine ring provides a versatile anchor point for the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[6][7] This modular approach allows for the rapid and efficient synthesis of a diverse library of bifunctional degraders by coupling an alkyne-functionalized E3 ligase ligand with an azide-functionalized warhead targeting the POI.[8]

This application note provides a detailed guide to the synthesis of bifunctional degraders utilizing a piperidine alkyne handle, focusing on the preparation of the key building blocks and their subsequent conjugation via click chemistry.

Mechanistic Rationale: Why Piperidine Alkyne Handles?

The strategic incorporation of a piperidine alkyne handle into the linker of a bifunctional degrader offers several distinct advantages:

  • Enhanced Solubility and Physicochemical Properties: The nitrogen atom within the piperidine ring can be protonated at physiological pH, potentially improving the aqueous solubility of the often large and hydrophobic degrader molecules.[4][5] This is a critical factor for achieving favorable pharmacokinetic profiles.

  • Optimal Vectorial Properties: The rigid nature of the piperidine ring can help to pre-organize the degrader, influencing the spatial orientation of the POI and E3 ligase ligands. This can facilitate the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination.[5]

  • Synthetic Tractability and Modularity: The alkyne handle serves as a versatile functional group for the highly reliable and efficient CuAAC click reaction.[9] This allows for a modular and convergent synthetic strategy, where the E3 ligase ligand and the POI-binding warhead can be synthesized and functionalized separately before being joined in the final step. This approach is highly amenable to the creation of degrader libraries for structure-activity relationship (SAR) studies.[10]

Visualizing the Strategy: The Role of the Piperidine Alkyne Handle in Degrader Synthesis

Caption: Modular synthesis of a bifunctional degrader.

Experimental Protocols

Part 1: Synthesis of an Alkyne-Functionalized E3 Ligase Ligand (VHL Example)

This protocol describes the synthesis of a von Hippel-Lindau (VHL) E3 ligase ligand functionalized with a piperidine alkyne handle. The VHL ligand is a well-characterized and widely used E3 ligase recruiter in PROTAC design.[11]

Materials:

  • VHL Ligand with a suitable attachment point (e.g., a free hydroxyl or amine group)

  • 4-ethynyl-1-methylpiperidine-4-carboxylic acid

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Reagents for purification (e.g., silica gel, appropriate solvents for chromatography)

Procedure:

  • Dissolution: Dissolve the VHL ligand (1.0 eq) and 4-ethynyl-1-methylpiperidine-4-carboxylic acid (1.2 eq) in anhydrous DMF.

  • Activation: Add HATU (1.5 eq) and HOBt (1.5 eq) to the reaction mixture. Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: Add DIPEA (3.0 eq) to the reaction mixture and stir at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to afford the desired alkyne-functionalized VHL ligand.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: Synthesis of an Azide-Functionalized Warhead

This protocol outlines a general procedure for introducing an azide handle onto a warhead (POI ligand) that possesses a suitable functional group for modification, such as a hydroxyl or primary amine.

Materials:

  • Warhead (POI ligand) with a reactive handle

  • Azido-PEG-acid or a similar azide-containing linker with a terminal carboxylic acid

  • Coupling reagents (e.g., EDC, HOBt)

  • Base (e.g., DIPEA or NMM)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Reagents for purification

Procedure:

  • Dissolution: Dissolve the warhead (1.0 eq) and the azide-containing linker (1.1 eq) in anhydrous DMF.

  • Activation and Coupling: Add EDC (1.5 eq), HOBt (1.5 eq), and DIPEA (2.0 eq) to the reaction mixture. Stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to obtain the azide-functionalized warhead.

  • Characterization: Verify the structure and purity of the product using NMR and HRMS.

Part 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This final step brings together the two functionalized fragments to generate the bifunctional degrader.

Materials:

  • Alkyne-functionalized E3 ligase ligand (from Part 1)

  • Azide-functionalized warhead (from Part 2)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., a mixture of t-butanol and water or DMF)

Procedure:

  • Dissolution: Dissolve the alkyne-functionalized E3 ligase ligand (1.0 eq) and the azide-functionalized warhead (1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water and a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The reaction mixture may change color, indicating the formation of the active Cu(I) catalyst.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the formation of the product by LC-MS.

  • Work-up and Purification: Once the reaction is complete, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify the final bifunctional degrader by preparative HPLC or flash column chromatography.

  • Final Characterization: Thoroughly characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and determine its purity by analytical HPLC.

Visualizing the Workflow: From Building Blocks to Final Degrader

G start Start prep_e3 Prepare Alkyne-Functionalized E3 Ligase Ligand start->prep_e3 prep_warhead Prepare Azide-Functionalized Warhead start->prep_warhead click_reaction Perform CuAAC Click Reaction prep_e3->click_reaction prep_warhead->click_reaction purification Purify Final Degrader click_reaction->purification characterization Characterize Final Degrader (NMR, HRMS, HPLC) purification->characterization end End characterization->end

Caption: A streamlined workflow for bifunctional degrader synthesis.

Data Presentation and Characterization

The successful synthesis of the bifunctional degrader must be confirmed through rigorous analytical characterization.

Analytical Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidation of intermediates and the final product.Peaks corresponding to all protons and carbons in the expected chemical environments.
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination to confirm the elemental composition.Observed mass should be within 5 ppm of the calculated mass.
Analytical HPLC Determination of the purity of the final compound.A single major peak, ideally with >95% purity.
LC-MS Reaction monitoring and confirmation of product formation.Observation of the expected mass-to-charge ratio for the desired product.

Troubleshooting and Key Considerations

  • Reaction Monitoring: Close monitoring of each reaction step by LC-MS is crucial to determine the optimal reaction time and to identify any potential side products.

  • Purity of Intermediates: Ensuring the high purity of the alkyne- and azide-functionalized intermediates is critical for the success of the final click reaction and simplifies the purification of the final degrader.

  • Catalyst Activity: For the CuAAC reaction, it is essential to use freshly prepared solutions of sodium ascorbate and copper sulfate to ensure the efficient generation of the active Cu(I) catalyst.

  • Solubility Issues: Bifunctional degraders can sometimes exhibit poor solubility. It may be necessary to screen different solvent systems for both the reaction and purification steps. The use of co-solvents such as DMSO or DMF can be beneficial.

  • Final Compound Stability: The stability of the final degrader should be assessed, particularly if it contains potentially labile functional groups. Storage conditions should be optimized to prevent degradation.

Conclusion

The use of piperidine alkyne handles represents a robust and versatile strategy for the synthesis of bifunctional degraders. The modularity afforded by the "click chemistry" approach allows for the rapid generation of degrader libraries, which is invaluable for optimizing their biological activity. The protocols and considerations outlined in this application note provide a solid foundation for researchers to successfully synthesize and characterize these promising therapeutic agents. Rigorous purification and characterization at each step are paramount to ensure the quality and reproducibility of the final compounds for biological evaluation.

References

  • Cao, F., et al. (2022). Chemistries of bifunctional PROTAC degraders. Request PDF. Available at: [Link]

  • Bon, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Available at: [Link]

  • Bio-Techne. (n.d.). Targeted Protein Degradation. Available at: [Link]

  • Trofimov, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. RSC Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2022). Chemistries of bifunctional PROTAC degraders. Chemical Society Reviews. Available at: [Link]

  • ResearchGate. (n.d.). General strategy using "click chemistry" for PROTAC synthesis. Available at: [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Available at: [Link]

  • Chad's Prep. (2020). 9.3 Synthesis of Alkynes | Organic Chemistry. YouTube. Available at: [Link]

  • ePrints Soton. (2023). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. Available at: [Link]

  • National Institutes of Health. (2023). Methods to accelerate PROTAC drug discovery. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. Available at: [Link]

  • Semantic Scholar. (n.d.). Tactics and Strategies for the Synthesis of Cereblon Ligands. Available at: [Link]

  • ACS Publications. (2017). A “Click Chemistry Platform” for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Available at: [Link]

  • National Institutes of Health. (2023). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). PMC. Available at: [Link]

  • The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. Available at: [Link]

  • National Institutes of Health. (2023). Click chemistry in the development of PROTACs. PMC. Available at: [Link]

  • ResearchGate. (2023). Tactics and Strategies for the Synthesis of Cereblon Ligands. Available at: [Link]

  • Contract Pharma. (2023). The Developability Challenges with Bifunctional Targeted Protein Degraders. Available at: [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. Available at: [Link]

  • National Institutes of Health. (2022). Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders. PMC. Available at: [Link]

  • D4 Pharma. (2021). Data-driven approach to identify PROTAC targets. Available at: [Link]

  • Bio-Techne. (n.d.). Degrader Design and Synthesis. Available at: [Link]

  • ScienceOpen. (2023). Computational strategies for PROTAC drug discovery. Available at: [Link]

  • Scilit. (n.d.). Chemistries of bifunctional PROTAC degraders. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield and Purity in the N-Alkylation of 4-(prop-2-yn-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 4-(prop-2-yn-1-yl)piperidine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical reaction. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer validated protocols to enhance your experimental outcomes. Our approach is rooted in explaining the chemical principles behind each recommendation, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the N-alkylation of this compound?

The reaction is a standard nucleophilic substitution (SN2) where the secondary amine of the piperidine ring acts as a nucleophile, attacking an electrophilic alkyl halide (or a similar electrophile with a good leaving group). A base is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

SN2_Reaction cluster_reactants Reactants cluster_products Products Piperidine This compound (Nucleophile) Product N-Alkyl-4-(prop-2-yn-1-yl)piperidine Piperidine->Product  S_N2 Attack   AlkylHalide R-X (Electrophile) AlkylHalide->Product Base Base Salt Base-H+ X- Base->Salt

Caption: General SN2 N-alkylation pathway.

Q2: Why is this seemingly simple reaction often problematic?

The primary challenge stems from the fact that the product, a tertiary amine, is often more nucleophilic than the starting secondary amine. This increased reactivity can lead to a subsequent alkylation reaction, forming a quaternary ammonium salt as an undesired byproduct.[2][3][4] This issue of over-alkylation is a common bottleneck, reducing the yield of the desired tertiary amine and complicating purification.[2][3]

Q3: What are the typical starting conditions for this reaction?

A common starting point involves dissolving this compound in a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF). An inorganic base, such as potassium carbonate (K₂CO₃), is added, followed by the alkylating agent (e.g., an alkyl bromide).[1][5] The reaction is often stirred at room temperature or gently heated (e.g., to 50-70°C) and monitored by Thin Layer Chromatography (TLC) or LC-MS.[1]

Q4: How should I monitor the reaction's progress effectively?

Thin Layer Chromatography (TLC) is the most common method. Use a solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) that provides good separation between your starting material, product, and any major byproducts. The starting secondary amine and the product tertiary amine will likely have different Rf values. Staining with potassium permanganate is effective for visualizing amines. For more precise tracking, especially for kinetic analysis, LC-MS is the preferred method.

Troubleshooting Guide: From Low Yield to Complex Mixtures

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Conversion to the Desired Product

Your reaction stalls, showing significant unreacted starting material even after an extended time.

  • Potential Cause A: Ineffective Base

    • Why it happens: The chosen base may be too weak to effectively deprotonate the piperidinium salt that forms in situ, or it may have poor solubility in the reaction solvent. For the reaction to proceed, the base must be strong enough to neutralize the generated acid, freeing up the amine to act as a nucleophile.[1]

    • Solution:

      • Switch to a stronger base: If using a mild base like K₂CO₃, consider a stronger one like sodium hydride (NaH). NaH irreversibly deprotonates the amine, creating a highly reactive amide anion. This is particularly effective for less reactive alkylating agents.[1]

      • Use a hindered organic base: A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA, or Hünig's base) can be effective. It acts solely as a proton scavenger and does not compete in the alkylation.[6]

      • Improve base solubility: If using an inorganic base like K₂CO₃ in a solvent like acetonitrile, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can improve its efficacy.

  • Potential Cause B: Inappropriate Solvent

    • Why it happens: The SN2 reaction mechanism is highly dependent on the solvent. Protic solvents (like ethanol or water) can solvate the amine nucleophile, reducing its reactivity. The ideal solvent should dissolve all reactants and facilitate the transition state.

    • Solution:

      • Use Polar Aprotic Solvents: DMF, acetonitrile (MeCN), and tetrahydrofuran (THF) are excellent choices.[1][7] DMF is particularly good at dissolving a wide range of reagents, including inorganic salts.[8] MeCN is often easier to remove during workup.

  • Potential Cause C: Deactivated Alkylating Agent

    • Why it happens: The alkylating agent (R-X) may have degraded due to improper storage (exposure to light or moisture) or may be inherently unreactive (e.g., sterically hindered halides like tert-butyl bromide, which favors elimination). Propargyl bromide itself can be unstable.

    • Solution:

      • Verify Reagent Quality: Use a fresh bottle of the alkylating agent or purify it before use.

      • Increase Reactivity: If using an alkyl chloride, switching to the corresponding bromide or iodide will significantly increase the reaction rate, as I⁻ and Br⁻ are better leaving groups. A catalytic amount of sodium iodide (NaI) can be added to in situ convert an alkyl chloride or bromide to the more reactive alkyl iodide (Finkelstein reaction).[9]

Problem 2: Significant Over-Alkylation (Quaternary Salt Formation)

You observe a new, highly polar spot on your TLC plate (often near the baseline) and your desired product yield is low, even with starting material consumption.

  • Why it happens: As previously mentioned, the N-alkylated tertiary amine product is often a stronger nucleophile than the starting secondary amine. It can compete for the remaining alkylating agent, leading to the formation of a quaternary ammonium salt.[2][3]

Overalkylation SecondaryAmine Piperidine (SM) R₂NH TertiaryAmine Desired Product R₂NR' SecondaryAmine->TertiaryAmine Alkylation 1 (Desired) QuatSalt Quaternary Salt [R₂NR'₂]⁺ X⁻ TertiaryAmine->QuatSalt Alkylation 2 (Side Reaction)

Caption: Competing reaction pathway leading to over-alkylation.

  • Solution:

    • Control Stoichiometry: Use a slight excess of the piperidine starting material (e.g., 1.2 to 1.5 equivalents) relative to the alkylating agent. This ensures the alkylating agent is consumed before significant over-alkylation can occur.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump over several hours.[1] This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more abundant secondary amine.[1]

    • Use a bulky base: A sterically hindered base like DIPEA can sometimes help mitigate over-alkylation by creating a more crowded reaction environment.

Problem 3: Difficult Product Purification

The workup is messy, or column chromatography fails to yield a pure product.

  • Potential Cause A: Separating Amines

    • Why it happens: The starting material, product, and any amine byproducts have similar polarities, making chromatographic separation challenging.

    • Solution: Acid-Base Extraction:

      • After the reaction, dilute the mixture with a nonpolar organic solvent (e.g., ethyl acetate or ether) and water.

      • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). Both the unreacted secondary amine and the tertiary amine product will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer.

      • Basify the aqueous layer with a strong base (e.g., 2M NaOH) to a pH > 12.

      • Extract the free amines back into an organic solvent. This procedure effectively removes many non-amine impurities.

  • Potential Cause B: Removing the Quaternary Salt

    • Why it happens: The quaternary ammonium salt is highly polar and water-soluble.

    • Solution: During the workup, the quaternary salt will preferentially partition into the aqueous layer, especially after the organic layer is washed with water or brine. This is often the easiest way to remove it from the desired tertiary amine product.

Validated Experimental Protocol

This protocol serves as a robust starting point for the N-alkylation of this compound with a generic alkyl bromide.

Materials:

  • This compound (1.0 eq)

  • Alkyl Bromide (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound and anhydrous acetonitrile (to make a ~0.2 M solution).

  • Add anhydrous potassium carbonate to the solution.

  • Stir the mixture vigorously for 15 minutes at room temperature.

  • Add the alkyl bromide dropwise to the suspension.

  • Heat the reaction mixture to 60°C and monitor its progress by TLC every 2-3 hours.

  • Upon completion (disappearance of the limiting reagent), cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Workup: Dissolve the crude residue in ethyl acetate and wash with water (2x) and then brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Data Summary Tables

Table 1: Comparison of Common Bases for N-Alkylation

BasepKa (Conjugate Acid)Typical SolventAdvantagesDisadvantages
K₂CO₃ 10.3MeCN, DMFInexpensive, easy to handle, moderate reactivity.[5][8]Poor solubility in some solvents, can be slow.
DIPEA 10.7MeCN, DCMSoluble, non-nucleophilic, good for sensitive substrates.[6]Can be difficult to remove, more expensive.
NaH ~36THF, DMFVery strong, drives reaction to completion.[1][7]Requires anhydrous conditions, flammable, safety hazard.

Table 2: Key Parameters for Reaction Optimization

ParameterRecommended Range/OptionsRationale
Stoichiometry (Amine:Halide) 1.2 : 1.0Minimizes over-alkylation by consuming the halide.
Temperature 25°C - 80°CBalances reaction rate against potential side reactions. Start at RT and heat if necessary.
Solvent MeCN, DMF, THFPolar aprotic solvents are ideal for SN2 reactions.
Concentration 0.1 M - 0.5 MHigher concentration can increase rate but may also promote side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow A Reaction Issue Identified B Low / No Conversion A->B C Over-alkylation Observed A->C D Purification Difficulty A->D E Check Base Strength & Solubility (e.g., K₂CO₃ -> NaH) B->E Cause: Ineffective Base? F Verify Solvent Choice (Use Polar Aprotic: DMF, MeCN) B->F Cause: Wrong Solvent? G Check Reagent Quality (Use fresh alkyl halide, add NaI) B->G Cause: Bad Reagent? H Adjust Stoichiometry (Excess Amine) C->H Solution I Slowly Add Alkyl Halide (Syringe Pump) C->I Solution J Use Acid-Base Extraction D->J Issue: Separating Amines? K Isolate Quaternary Salt in Aqueous Layer D->K Issue: Removing Quat Salt?

Sources

Technical Support Center: Purification of 4-(Prop-2-yn-1-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(prop-2-yn-1-yl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this crucial building block in high purity. We will delve into the common challenges encountered during its purification and provide validated protocols and expert insights to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis and purification of this compound hydrochloride.

FAQ 1: My final product is an oil or a sticky solid and won't crystallize. What's going on?

This is a frequent issue and can be attributed to several factors:

  • Residual Solvent: The presence of even small amounts of the reaction solvent (e.g., diethyl ether, DMF) can prevent crystallization.

  • Presence of the Free Base: Incomplete protonation of the piperidine nitrogen will result in a mixture of the hydrochloride salt and the free base, which is often an oil at room temperature.

  • Hygroscopic Nature: Piperidine hydrochlorides can be hygroscopic, absorbing moisture from the atmosphere to form a viscous liquid.

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: After the reaction and initial work-up, ensure all volatile organic solvents are thoroughly removed under high vacuum. It can be beneficial to co-evaporate the crude product with a solvent in which it is sparingly soluble (like hexane) to azeotropically remove residual solvents.

  • Verify Complete Protonation: After dissolving the crude free base in a suitable solvent (e.g., diethyl ether), add a solution of HCl in the same or a miscible solvent (e.g., HCl in diethyl ether or dioxane) dropwise while stirring. Monitor the pH of the solution using moist pH paper to ensure it is acidic. An excess of HCl is generally not detrimental as it is volatile and can be removed under vacuum.

  • Work Under Anhydrous Conditions: Perform the final precipitation and filtration steps in a dry atmosphere (e.g., under a nitrogen or argon blanket, or in a glove box) to minimize moisture absorption.

FAQ 2: I'm performing a recrystallization, but my recovery is very low. How can I improve my yield?

Low recovery during recrystallization is typically due to the choice of an inappropriate solvent system or using an excessive amount of solvent. The ideal recrystallization solvent (or solvent mixture) should dissolve the compound well at elevated temperatures but poorly at low temperatures.

Troubleshooting Workflow for Recrystallization Solvent Selection:

Caption: Decision-making workflow for troubleshooting low recovery in recrystallization.

Recommended Solvent Systems for Piperidine Hydrochlorides:

Based on literature for similar compounds, the following solvent systems are good starting points for the recrystallization of this compound hydrochloride:

Solvent SystemRationale
Ethanol/Diethyl Ether The compound is likely soluble in ethanol and less soluble in diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
Isopropanol/Hexane Similar to the above, isopropanol is a good solvent, while hexane is a poor solvent.
Methanol/Toluene Methanol will dissolve the hydrochloride salt, and the addition of toluene will decrease the solubility to induce crystallization.
FAQ 3: I'm using column chromatography, but I'm observing significant peak tailing. How can I improve the peak shape?

Peak tailing is a common problem when purifying basic compounds like piperidines on standard silica gel. The basic nitrogen atom of the piperidine interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation.

Solutions to Mitigate Peak Tailing:

  • Mobile Phase Modification: The most common approach is to add a basic modifier to the eluent to compete with your compound for binding to the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your mobile phase.

    • Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can be very effective for strongly basic compounds.

  • Stationary Phase Modification:

    • Amine-Deactivated Silica: Using a pre-treated silica gel where the acidic silanol groups are masked can provide a more effective and reproducible solution.

    • Alumina (Basic or Neutral): Alumina is a good alternative stationary phase for the purification of basic compounds.

In-Depth Technical Guide

Plausible Synthetic Route and Potential Impurities

A likely and straightforward synthesis of this compound involves the N-alkylation of piperidine with propargyl bromide.[1][2] The subsequent treatment with hydrochloric acid yields the desired hydrochloride salt.

Reaction Scheme:

Caption: A workflow diagram for the purity assessment of this compound hydrochloride.

References

  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • Wikipedia. (2024, October 26). Piperidine. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • ChemBK. (2024, April 10). 1-(Prop-2-yn-1-yl)piperidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Larock, R. C. (1999).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Williamson, K. L., & Masters, K. M. (2017). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: Handling Hygroscopic 4-(prop-2-yn-1-yl)piperidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HYGRO-4PYP-001 Subject: Mitigation of Deliquescence and Weighing Errors in Propargyl Piperidine Salts Status: Open / Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

4-(prop-2-yn-1-yl)piperidine salts (commonly the hydrochloride, CAS 2172188-51-9) act as critical building blocks for "click" chemistry and medicinal scaffolds. However, the secondary amine hydrochloride motif is notoriously hygroscopic , often leading to deliquescence (liquefaction) upon exposure to ambient humidity. This guide provides field-proven protocols to manage this physical instability without compromising chemical integrity.

Module 1: Immediate Triage (Handling & Weighing)

Q: My solid sample has turned into a sticky gum or liquid. Is it chemically degraded?

A: Likely not. This is a physical phase change called deliquescence , not chemical decomposition. The crystal lattice energy of the hydrochloride salt is overcome by the hydration energy from atmospheric moisture, forming a saturated solution.

  • Verification: Check the color.[1] If it remains off-white/pale yellow and has not turned dark brown/black (oxidation), it is likely just wet.

  • Action: Do not discard. Proceed to Module 3 (Remediation) to recover the solid.

Q: How do I dispense accurate stoichiometric equivalents if the weight includes unknown water?

A: Standard weighing boats fail here because the sample absorbs water during the weighing process, causing the balance reading to drift upwards constantly. Use the Weighing by Difference technique.

Protocol: Weighing by Difference (The Closed-Vial Method)

  • Dry a capped vial containing your bulk salt (see Module 3).

  • Place the entire capped vial on the balance. Tare (Zero) the balance.

  • Remove the vial, quickly transfer an estimated amount to your reaction vessel, and immediately recap the source vial.

  • Place the source vial back on the balance.

  • The negative value displayed is the exact mass transferred , regardless of how much water the sample absorbed after leaving the vial.

Decision Tree: Handling Strategy

Use this logic flow to determine the required level of precaution based on your application.

Figure 1: Decision matrix for handling hygroscopic piperidine salts based on environmental conditions and experimental rigor.

Module 2: Storage & Prevention

Q: What are the mandatory storage conditions?

A: The standard "cool, dry place" is insufficient.

  • Primary Container: Glass vial with a Teflon-lined screw cap. Do not use snap-cap plastic tubes (Eppendorfs); water vapor permeates low-density polyethylene (LDPE) over weeks.

  • Secondary Containment: The vial must be stored inside a desiccator containing active desiccant (Drierite/CaSO₄ or Silica Gel with indicator).

  • Temperature: 4°C is standard, but warm to room temperature before opening.

    • Why? Opening a cold vial in warm air causes immediate condensation on the solid (dew point effect), accelerating deliquescence.

Q: Which desiccant is compatible?

A:

Desiccant Compatibility Notes
P₂O₅ (Phosphorus Pentoxide) Excellent Best for vacuum drying pistols. Chemically separates water.
Silica Gel Good Standard for secondary storage jars.
CaCl₂ (Calcium Chloride) Moderate Can form liquid brine; ensure physical separation from the vial.

| KOH (Potassium Hydroxide) | Good | Also scavenges acid vapors, but avoid direct contact. |

Module 3: Remediation (Drying Protocols)

If your sample is already wet, use one of these protocols to restore it.

Protocol A: Vacuum Oven Drying (For Solids)

Best for: Slightly clumped solids.

  • Place the open vial in a vacuum oven or drying pistol.

  • Heat to 40–50°C . (Melting point is typically >200°C for HCl salts, but keep it mild to prevent degradation).

  • Apply high vacuum (<1 mbar) for 12–24 hours.

  • Critical Step: Backfill with dry Nitrogen or Argon, not ambient air, before removing.

Protocol B: Azeotropic Distillation (For "Puddles")

Best for: Liquefied/Deliquesced samples.

  • Dissolve the entire wet sample in a minimal amount of Methanol to ensure homogeneity.

  • Add 10 volumes of Toluene .

  • Rotary evaporate. The Toluene/Methanol/Water ternary azeotrope will carry off the moisture.

  • Repeat the Toluene addition and evaporation 2–3 times until a dry, white powder precipitates.

  • Dry under high vacuum to remove residual toluene.

Module 4: Advanced Optimization (Salt Selection)

Q: Can I switch to a non-hygroscopic salt form?

A: Yes. The hydrochloride (HCl) salt is often the default due to cost, but it has a high charge density that attracts water. Switching the counterion can dramatically improve physical stability.

Recommended Alternatives:

  • Fumarate: Often forms non-hygroscopic, high-melting crystalline networks.

  • Tosylate (p-Toluenesulfonate): Adds lipophilicity, repelling water.

  • Oxalate: Highly crystalline, though toxicity must be considered.

Workflow: Salt Screening for Stability If you are scaling up, perform this screen to find a stable solid form.

SaltSelection Start Start: Free Base This compound AcidSelect Select Counter-Acids Start->AcidSelect HCl HCl (Default) High Risk: Hygroscopic AcidSelect->HCl Fumaric Fumaric Acid (0.5 or 1 eq) Target: H-Bond Network AcidSelect->Fumaric TsOH p-Toluenesulfonic Acid Target: Lipophilicity AcidSelect->TsOH Crystallize Crystallize (EtOH/EtOAc) HCl->Crystallize Fumaric->Crystallize TsOH->Crystallize StressTest Stress Test: Expose to 75% RH for 24h Crystallize->StressTest Result Check Physical State StressTest->Result Liquid Liquid/Gum (Fail) Result->Liquid Solid Free Flowing Solid (Success) Result->Solid

Figure 2: Workflow for screening alternative salt forms to eliminate hygroscopicity issues.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 336652, 1-(Prop-2-yn-1-yl)piperidine. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference on salt selection logic). [Link]

  • Bower, J. F., et al. Palladium-catalyzed enantioselective 6-exo aza-Heck cyclization. (Example of Piperidine derivative synthesis and handling). [Link]

  • ScienceMadness. Drying of Organic Solvents and Amine Salts. (Practical laboratory techniques for azeotropic drying). [Link]

Sources

Technical Support Center: Seyferth-Gilbert Homologation for Piperidine Alkyne Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SGH-PIP-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization and Troubleshooting of Alkyne Synthesis from Piperidine Carbaldehydes

Executive Summary & Triage

User Query: "I am experiencing variable yields and byproduct formation when converting N-protected piperidine-4-carbaldehyde to the corresponding terminal alkyne. Which protocol should I use?"

Specialist Analysis: The synthesis of piperidine alkynes is a cornerstone in medicinal chemistry, particularly for fragment-based drug discovery (e.g., BTK inhibitors, GPCR ligands). The classical Seyferth-Gilbert Homologation (SGH) using strong bases (


-BuOK) at cryogenic temperatures often fails with piperidine substrates due to steric bulk and base-sensitivity.

Recommendation: Switch immediately to the Bestmann-Ohira Modification . This protocol utilizes the Bestmann-Ohira reagent (BOR) with a mild carbonate base (


) in methanol.[1][2] It is superior for piperidines because it avoids the harsh deprotonation conditions that lead to epimerization (in chiral 2- or 3-substituted piperidines) or aldol polymerization.
Decision Matrix: Protocol Selection

ProtocolSelection Figure 1: Decision matrix for selecting the appropriate homologation protocol. Start Start: Select Substrate IsChiral Is the Piperidine Alpha-Chiral? Start->IsChiral BaseSensitive Contains Base-Sensitive Groups (e.g., Esters)? IsChiral->BaseSensitive No Bestmann Bestmann-Ohira (BOR + K2CO3, MeOH, RT) IsChiral->Bestmann Yes (High Risk of Epimerization) StandardSGH Classical SGH (DAMP + t-BuOK, -78°C) BaseSensitive->StandardSGH No (Rare) BaseSensitive->Bestmann Yes

Optimized Protocol: The Bestmann-Ohira Method

This workflow is optimized for N-Boc-4-formylpiperidine . The chemistry relies on the in situ generation of the dimethyl (diazomethyl)phosphonate anion from the Bestmann-Ohira reagent (BOR).[1]

Reagents & Materials
  • Substrate:

    
    -Boc-4-formylpiperidine (1.0 equiv)
    
  • Reagent: Bestmann-Ohira Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate) (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 – 3.0 equiv)
    
  • Solvent: Methanol (Dry, anhydrous is preferred but not strictly required due to carbonate base)

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under Argon. Add

    
    -Boc-4-formylpiperidine (1.0 equiv) and dissolve in anhydrous Methanol (
    
    
    
    concentration).
  • Base Addition: Add

    
     (2.0 equiv) in one portion. The suspension will be white/cloudy.
    
  • Reagent Addition: Add the Bestmann-Ohira Reagent (1.2 equiv) dropwise at 0 °C .

    • Why? Although the reaction runs at RT, initial addition at 0 °C prevents a rapid exotherm and minimizes diazo decomposition.

  • Reaction: Remove the ice bath and stir at Room Temperature (23 °C) for 4–12 hours.

    • Monitoring: Monitor by TLC.[3][4] The alkyne is usually less polar than the aldehyde. Stain with

      
       (alkyne shows as a brown spot).
      
  • Workup:

    • Dilute with

      
       (Ether is preferred over EtOAc to precipitate phosphate salts).
      
    • Wash with saturated

      
       followed by Brine.
      
    • Dry over

      
      , filter, and concentrate.[5]
      
  • Purification: Flash chromatography (Hexanes/EtOAc).

Troubleshooting Guide (FAQ)

Issue 1: "I see the aldehyde disappearing, but I'm isolating a methyl enol ether instead of the alkyne."
  • Diagnosis: This is a classic failure mode known as "Carbene Trapping." The intermediate vinylidene carbene is being trapped by methanol before it can rearrange to the alkyne.

  • Root Cause: Steric hindrance near the aldehyde (common in 2,6-disubstituted piperidines) slows the 1,2-migration.

  • Solution:

    • Switch Solvent: Use a mixture of MeOH/THF (1:4) . Methanol is strictly required to deacetylate the BOR, but it doesn't need to be the bulk solvent. Reducing MeOH concentration lowers the rate of carbene trapping.

    • Increase Temperature: Gently heat to 40 °C to promote the 1,2-migration step.

Issue 2: "My yield is low (<40%), and I see significant polymerization."
  • Diagnosis: Aldol condensation is competing with the homologation.[6]

  • Root Cause: The base concentration is too high, or the addition of BOR is too slow, allowing the base to enolize the aldehyde before the diazo reagent attacks.

  • Solution:

    • Inverse Addition: Add the base to a mixture of the Aldehyde and BOR. This ensures the diazoanion is generated exactly when the base is present, immediately trapping the aldehyde.

    • Buffer: Use Cesium Carbonate (

      
      )  instead of Potassium Carbonate. It often provides higher yields for sterically demanding substrates due to the "Cesium Effect" (higher solubility and softer cation).
      
Issue 3: "The reaction stalls at the intermediate."
  • Diagnosis: Incomplete deacetylation of the Bestmann-Ohira reagent.

  • Solution: Ensure your Methanol is not too dry or add 1-2 equivalents of water. The generation of the active species requires methoxide, which is generated by the equilibrium of carbonate with methanol. A trace of water can actually catalyze the deacetylation step.

Mechanistic Insight & Causality

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a cascade:

  • Deacetylation: Methoxide attacks the acetyl group of the BOR, generating the active dimethyl (diazomethyl)phosphonate anion.

  • Nucleophilic Attack: The anion attacks the aldehyde carbonyl.

  • Cyclization: Formation of an oxaphosphetane intermediate (similar to Wittig).

  • Elimination: Loss of dimethylphosphate to form the diazoalkene.

  • Rearrangement: Loss of

    
     to form a vinylidene carbene, which undergoes a 1,2-hydride shift to form the alkyne.
    
Pathway Visualization

Mechanism Figure 2: Mechanistic cascade showing the critical carbene bifurcation point. BOR Bestmann-Ohira Reagent ActiveSpecies Diazo Phosphonate Anion BOR->ActiveSpecies K2CO3/MeOH (Deacetylation) Oxaphosphetane Oxaphosphetane Intermediate ActiveSpecies->Oxaphosphetane + Aldehyde Aldehyde Piperidine Aldehyde Aldehyde->Oxaphosphetane Diazoalkene Diazoalkene Oxaphosphetane->Diazoalkene - (MeO)2PO2 Carbene Vinylidene Carbene Diazoalkene->Carbene - N2 Alkyne Terminal Alkyne Carbene->Alkyne 1,2-Shift Trapped Methyl Enol Ether (Side Product) Carbene->Trapped + MeOH (If hindered)

Comparative Data: Base & Solvent Effects[7]

The following data summarizes optimization campaigns for


-Boc-4-formylpiperidine conversion.
EntryBaseSolventTempYieldNotes
1

-BuOK
THF-78 °C35%Significant decomposition; difficult to reproduce.
2

MeOHRT82%Standard optimized condition. Clean profile.
3

MeOHRT88%Best for scale-up; faster reaction time.
4

MeOH/THF (1:1)RT75%Slower reaction, but fewer polar impurities.
5

THF0 °C15%Failed. Aldol condensation dominated.

References

  • Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[7][8] An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes.[3][9][10] Synlett, 1996(06), 521–522.[8] Link

  • Roth, G. J., Liepold, B., Müller, S. G., & Bestmann, H. J. (2004).[7][8] Further Improvements of the Synthesis of Alkynes from Aldehydes. Synthesis, 2004(01), 59–62. Link

  • Dickson, H. D., Smith, S. C., & Hinkle, K. W. (2004).[2][8] A convenient scalable one-pot conversion of esters and Weinreb amides to terminal alkynes. Tetrahedron Letters, 45(29), 5597–5599. Link

  • Quesada, E., & Taylor, R. J. (2005).[2][8] One-pot conversion of activated alcohols into terminal alkynes using manganese dioxide in combination with the Bestmann–Ohira reagent.[2] Tetrahedron Letters, 46(38), 6473–6476. Link

  • Pietruszka, J., & Witt, A. (2006).[2] Synthesis of the Bestmann-Ohira Reagent. Synthesis, 2006(24), 4266–4268. Link

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 4-(Prop-2-yn-1-yl)piperidine and Its N-Boc Analogue

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic and medicinal chemistry, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose, offering a detailed window into the molecular architecture of a compound. This guide provides an in-depth analysis of the ¹H NMR characterization of 4-(Prop-2-yn-1-yl)piperidine, a versatile building block in drug discovery.

To provide a comprehensive understanding, we will compare its spectral features with those of its N-Boc protected analogue, tert-butyl this compound-1-carboxylate. This comparison will highlight the influence of the N-substituent on the chemical environment of the piperidine ring protons, a critical aspect for chemists engaged in the synthesis and modification of such scaffolds.

The Structural Significance of this compound

The this compound moiety is of significant interest in medicinal chemistry. The piperidine ring is a common scaffold in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties.[1] The appended propargyl group offers a reactive handle for further molecular elaboration through reactions such as "click chemistry," Sonogashira coupling, and Mannich reactions, enabling the construction of more complex and potentially bioactive molecules.

¹H NMR Spectral Analysis of this compound

A thorough analysis of the ¹H NMR spectrum of this compound allows for the unambiguous assignment of each proton in the molecule. The expected chemical shifts (δ) are influenced by the electron-withdrawing or -donating effects of neighboring functional groups and the conformational dynamics of the piperidine ring.[2]

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Proton AssignmentMultiplicityChemical Shift (δ, ppm)IntegrationKey Coupling Constants (J, Hz)
H-1 (NH)Broad Singlet~1.5 - 2.51H-
H-2, H-6 (axial)Triplet of doublets~2.0 - 2.22HJ ≈ 11-13 Hz (geminal), J ≈ 11-13 Hz (axial-axial)
H-2, H-6 (equatorial)Doublet of triplets~2.9 - 3.12HJ ≈ 11-13 Hz (geminal), J ≈ 2-4 Hz (axial-equatorial)
H-3, H-5 (axial)Quartet~1.2 - 1.42HJ ≈ 11-13 Hz (geminal), J ≈ 11-13 Hz (axial-axial)
H-3, H-5 (equatorial)Doublet of multiplets~1.7 - 1.92HJ ≈ 11-13 Hz (geminal), J ≈ 2-4 Hz (axial-equatorial)
H-4 (methine)Multiplet~1.5 - 1.71H-
H-7 (methylene)Doublet~2.2 - 2.42HJ ≈ 2.5 Hz
H-9 (acetylenic)Triplet~2.0 - 2.21HJ ≈ 2.5 Hz

Note: The chemical shifts and coupling constants are predicted based on known values for similar structures and may vary slightly in experimental conditions.

The piperidine ring typically adopts a chair conformation, leading to distinct signals for the axial and equatorial protons.[2] The protons at the C-2 and C-6 positions, being adjacent to the nitrogen atom, are expected to appear at a lower field compared to the C-3 and C-5 protons. The propargyl group introduces a characteristic set of signals: a doublet for the methylene protons (H-7) and a triplet for the terminal acetylenic proton (H-9), with a small long-range coupling constant.

Comparative Analysis: The Influence of the N-Boc Protecting Group

The introduction of a bulky and electron-withdrawing tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen significantly alters the ¹H NMR spectrum. This comparison is crucial for researchers who employ protecting group strategies in their synthetic routes.

Table 2: Predicted ¹H NMR Spectral Data for tert-Butyl this compound-1-carboxylate in CDCl₃

Proton AssignmentMultiplicityChemical Shift (δ, ppm)IntegrationKey Coupling Constants (J, Hz)
H-2, H-6 (axial)Triplet of doublets~2.6 - 2.82HJ ≈ 12-14 Hz (geminal), J ≈ 12-14 Hz (axial-axial)
H-2, H-6 (equatorial)Broad doublet~4.0 - 4.22HJ ≈ 12-14 Hz (geminal)
H-3, H-5 (axial)Quartet~1.1 - 1.32HJ ≈ 12-14 Hz (geminal), J ≈ 12-14 Hz (axial-axial)
H-3, H-5 (equatorial)Doublet of multiplets~1.6 - 1.82HJ ≈ 12-14 Hz (geminal), J ≈ 2-4 Hz (axial-equatorial)
H-4 (methine)Multiplet~1.5 - 1.71H-
H-7 (methylene)Doublet~2.2 - 2.42HJ ≈ 2.5 Hz
H-9 (acetylenic)Triplet~2.0 - 2.21HJ ≈ 2.5 Hz
Boc (tert-butyl)Singlet~1.459H-

The most notable difference is the significant downfield shift of the equatorial protons at the C-2 and C-6 positions in the N-Boc protected compound. This is due to the anisotropic effect of the carbonyl group in the Boc substituent. The restricted rotation around the N-C(O) bond can also lead to broadening of the signals for the protons adjacent to the nitrogen.[3] The presence of a sharp singlet integrating to nine protons around 1.45 ppm is a clear indicator of the Boc protecting group.

Experimental Protocol for ¹H NMR Sample Preparation and Data Acquisition

A standardized and well-documented experimental protocol is essential for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound (e.g., this compound).

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[4]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width.

    • Acquire the ¹H NMR spectrum.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis:

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Determine the chemical shifts (δ) in parts per million (ppm) relative to the internal standard (TMS at 0 ppm).

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J) in Hertz (Hz) to elucidate the connectivity of the protons.

    • For complex spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy) can be employed to establish proton-proton coupling networks.[2]

Logical Workflow for ¹H NMR Characterization

The following diagram illustrates the logical workflow for the characterization of a synthetic compound using ¹H NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Compound Weigh Compound Solvent Dissolve in Deuterated Solvent Compound->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube Spectrometer Insert into Spectrometer NMR_Tube->Spectrometer Lock_Shim Lock and Shim Spectrometer->Lock_Shim Acquire Acquire Spectrum Lock_Shim->Acquire Process Fourier Transform & Phasing Acquire->Process Analysis Integration, Chemical Shift & Coupling Constant Analysis Process->Analysis Structure Structural Elucidation Analysis->Structure

Caption: Workflow for ¹H NMR characterization.

Conclusion

The ¹H NMR characterization of this compound provides a clear example of the power of this technique in structural elucidation. By carefully analyzing the chemical shifts, coupling constants, and integration of the proton signals, a complete picture of the molecule's structure can be assembled. Furthermore, the comparison with its N-Boc protected analogue underscores the sensitivity of ¹H NMR to subtle changes in the molecular environment, offering valuable insights for synthetic chemists. The methodologies and data presented in this guide serve as a practical resource for researchers working with piperidine-based scaffolds and other complex organic molecules.

References

  • D. M. G. J. M. Vos, et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2489. Available at: [Link]

  • Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442. Available at: [Link]

  • Manimekalai, A., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(4), 843-851. Available at: [Link]

  • PubChem. (n.d.). 1-(Prop-2-en-1-yl)piperidine. Retrieved from [Link]

  • New Journal of Chemistry. (2023). Supplementary data. The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. Available at: [Link]

  • Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. (n.d.). Retrieved from [Link]

  • Zaveri, N. T., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(3), 841–845. Available at: [Link]

  • Arulkumaran, R., et al. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(4), 1183-1191. Available at: [Link]

  • Abad, A., et al. (2017). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). ResearchGate. Available at: [Link]

  • Li, Y., et al. (2022). Development of new 2-piperidinium-4-styrylcoumarin derivatives with large Stokes shifts as potential fluorescent labels for biomolecules. RSC Advances, 12(14), 8567-8573. Available at: [Link]

  • Chemsrc. (n.d.). CAS#:1036-21-1 | N-(1,3-diphenylprop-2-yn-1-yl)-piperidine. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). Available at: [Link]

Sources

Comparative Guide: C13 NMR Shift Assignment for 4-Propargylpiperidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the 4-propargylpiperidine scaffold acts as a critical "click-ready" linker, enabling the rapid conjugation of pharmacophores via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition). However, synthesis often yields a mixture of regioisomers (2-, 3-, and 4-substituted) or N-alkylated byproducts (1-propargyl).

This guide provides a definitive technical framework for distinguishing the 4-propargylpiperidine isomer from its regioisomers using C13 NMR. The methodology relies on symmetry-based signal counting and substituent-induced shift analysis , offering a self-validating protocol for structural verification without requiring authentic standards for every impurity.

Structural & Isomeric Context

The term "isomers" in this context refers to the positional regioisomers of the propargyl group on the piperidine ring. Distinguishing these is critical because they possess identical mass (LC-MS cannot differentiate them) but vastly different 3D vectors.

IsomerStructure DescriptionSymmetryExpected C13 Signals
4-Propargyl Substituent at C4 (Target)Symmetric (

plane)
6 (3 Ring + 2 Alkyne + 1 Propargyl

)
3-Propargyl Substituent at C3 (Chiral)Asymmetric8 (5 Ring + 2 Alkyne + 1 Propargyl

)
2-Propargyl Substituent at C2 (Chiral)Asymmetric8 (5 Ring + 2 Alkyne + 1 Propargyl

)
1-Propargyl Substituent at N (Byproduct)Symmetric6 (Distinct chemical shifts)

*Note: 2- and 3-isomers are chiral but typically synthesized as racemates. In an achiral environment (NMR solvent), enantiomers are magnetically equivalent, but the lack of internal symmetry makes all ring carbons distinct.

Experimental Protocol

To ensure reproducible shift values, follow this standardized sample preparation protocol.

Sample Preparation
  • Solvent:

    
     (Deuterated Chloroform) is preferred for resolution. Use DMSO-
    
    
    
    only if solubility is poor, as it may obscure solvent-exchangeable protons in proton NMR, though C13 is less affected.
  • Concentration:

    
    .[1] C13 is 1.1% naturally abundant; lower concentrations require excessive scan times (
    
    
    
    scans).
  • Relaxation Agent: For quantitative integration (optional), add

    
    .
    
  • Reference: Internal TMS (

    
    ) or solvent central peak (
    
    
    
    :
    
    
    ).

C13 NMR Shift Assignment Strategy

The assignment relies on distinguishing the C-attached propargyl group (4-isomer) from the N-attached group (1-isomer) and identifying the symmetry of the ring.

Comparative Shift Table (Predicted)

Values are estimated based on substituent increments and general piperidine data.

Carbon Position4-Propargyl (Target)1-Propargyl (Impurity)3-Propargyl (Regioisomer)Assignment Logic
Propargyl

~23 - 26 ppm ~46 - 48 ppm ~23 - 26 ppmDiagnostic: N-attachment deshields by ~20 ppm.
Alkyne Internal (

)
~80 - 83 ppm~73 - 76 ppm~80 - 83 ppmQuaternary carbon; weak intensity.
Alkyne Terminal (

)
~68 - 71 ppm~73 - 76 ppm~68 - 71 ppmHigh field alkyne shift.
Ring C2/C6 (

to N)
~46 - 48 ppm ~52 - 54 ppmDistinct: C2 ~55, C6 ~47

-carbons are deshielded by Nitrogen.
Ring C3/C5 (

to N)
~32 - 34 ppm~23 - 25 ppmDistinct: C3 ~35, C5 ~26

-carbons.
Ring C4 (

to N)
~35 - 38 ppm~24 - 26 ppm~28 - 30 ppmMethine (CH) in 4-isomer vs Methylene (

) in 1-isomer.
Total Signals 6 6 8 Count is key.
Critical Diagnostic Peaks
  • The "25 vs 47" Rule: Look at the Propargyl

    
     signal.[1]
    
    • If it appears at ~25 ppm , it is C-attached (Target 4-isomer or 3-isomer).

    • If it appears at ~47 ppm , it is N-attached (1-isomer).

  • The Symmetry Check: Count the signals in the aliphatic region (20–60 ppm).

    • 3 signals (plus propargyl) = Symmetric (4-isomer or 1-isomer).

    • 5 signals (plus propargyl) = Asymmetric (3-isomer or 2-isomer).

Assignment Workflow (Logic Diagram)

This workflow allows you to systematically determine which isomer you have isolated using standard 1D and DEPT experiments.

NMR_Assignment_Workflow Start Start: Acquire C13 & DEPT-135 Spectra CountSignals Step 1: Count Unique Carbon Signals (Excluding Solvent) Start->CountSignals CheckSymmetry Is Signal Count = 6? CountSignals->CheckSymmetry Symmetric Symmetric Isomer (4-Propargyl or 1-Propargyl) CheckSymmetry->Symmetric Yes (6 Signals) Asymmetric Asymmetric Isomer (2-Propargyl or 3-Propargyl) CheckSymmetry->Asymmetric No (8 Signals) CheckPropargyl Step 2: Check Propargyl CH2 Shift Symmetric->CheckPropargyl DecisionPropargyl Shift Value? CheckPropargyl->DecisionPropargyl Result1 Identified: 1-Propargylpiperidine (N-Alkylated Impurity) DecisionPropargyl->Result1 ~47 ppm (N-CH2) Result4 Identified: 4-Propargylpiperidine (Target Molecule) DecisionPropargyl->Result4 ~25 ppm (C-CH2) CheckDEPT Step 3: DEPT-135 Analysis Check Ring Methine (CH) Asymmetric->CheckDEPT DecisionRegio Methine Position? CheckDEPT->DecisionRegio Result3 Identified: 3-Propargylpiperidine DecisionRegio->Result3 CH at ~35 ppm (Beta) Result2 Identified: 2-Propargylpiperidine DecisionRegio->Result2 CH at ~55 ppm (Alpha)

Caption: Logical decision tree for distinguishing piperidine isomers using Signal Count and Chemical Shift criteria.

Advanced Validation: DEPT and 2D NMR

For unambiguous assignment of the 4-isomer, use DEPT-135 (Distortionless Enhancement by Polarization Transfer).

Carbon TypePhase in DEPT-1354-Propargyl SignalInterpretation
Methyl (

)
Up (+)NoneNo methyls present.
Methylene (

)
Down (-)3 Signals Propargyl

, Ring C2/6, Ring C3/5.
Methine (CH) Up (+)2 Signals Ring C4, Alkyne terminal CH.
Quaternary (C) Invisible1 Signal Alkyne internal C (disappears).

Self-Validation Check: If your putative "4-propargyl" spectrum shows four negative signals (Down) in DEPT-135, you likely have the 3-isomer (where C2, C6, C5, and Propargyl


 are all distinct methylenes).

References

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.
  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. Link

  • Breitmaier, E., & Voelter, W.Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH, 1987.
  • Reich, H. J. "WinPLT and NMR Data." University of Wisconsin-Madison.[2] Link (Authoritative database for chemical shift correlations).

Sources

Advanced Mass Spectrometry Analysis of 4-(prop-2-yn-1-yl)piperidine Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of 4-(prop-2-yn-1-yl)piperidine Derivatives Content Type: Publish Comparison Guide

Executive Summary

The this compound moiety is a critical pharmacophore in medicinal chemistry, serving as a scaffold for Monoamine Oxidase (MAO) inhibitors, multi-target directed ligands (MDTLs) for Alzheimer’s disease, and "click chemistry" intermediates. Its analysis presents unique challenges: the basicity of the piperidine nitrogen, the metabolic lability of the alkyne side chain, and the potential for isobaric interference.

This guide objectively compares ionization techniques (ESI vs. APCI) and analyzer platforms (Triple Quadrupole vs. HRMS) to establish a gold-standard workflow for researchers.

Part 1: Ionization Interface Selection (ESI vs. APCI)

The choice of ionization source is the first critical decision point. For piperidine derivatives, the presence of the secondary or tertiary amine dictates the charge state distribution.

Comparative Analysis
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Mechanism Solution-phase ionization (Ion Evaporation/Charge Residue). Relies on pH-dependent protonation of the piperidine nitrogen.Gas-phase proton transfer via corona discharge.
Sensitivity (Polar) High. The basic nitrogen (

) is easily protonated in acidic mobile phases, yielding intense

ions.
Moderate. Effective, but often shows lower S/N ratios for highly polar, basic amines compared to ESI.
Matrix Tolerance Low. Susceptible to ion suppression from phospholipids in plasma/microsomal matrices.High. Gas-phase ionization is less prone to liquid-phase matrix effects.
Lability Soft. Preserves the propargyl side chain and N-oxide metabolites.Harsh. Thermal energy can induce premature degradation of thermally labile N-oxides or alkyne hydration.
Expert Verdict

Primary Choice: ESI (+). For this compound derivatives, ESI in positive mode is the superior choice due to the high proton affinity of the piperidine nitrogen. Alternative: Use APCI only if the derivative is heavily substituted with non-polar lipophilic groups (e.g., long alkyl chains) that prevent solvation in ESI droplets, or if severe matrix effects in ESI cannot be resolved via chromatography.

Part 2: Analyzer Selection (QqQ vs. Q-TOF/Orbitrap)

The analytical goal—quantification (PK) vs. identification (MetID)—dictates the mass analyzer.

Workflow Decision Matrix

AnalysisWorkflow Start Analytical Goal Quant Quantification (PK/TK) Start->Quant Qual Structure Elucidation (MetID) Start->Qual QqQ Triple Quadrupole (QqQ) Mode: MRM Quant->QqQ HRMS Q-TOF / Orbitrap Mode: MS/MS + Accurate Mass Qual->HRMS Output1 High Sensitivity Wide Linear Range QqQ->Output1 Output2 Fragment Assignment Isomer Differentiation HRMS->Output2

Figure 1: Decision matrix for selecting the mass analyzer based on the stage of drug development.

Part 3: Fragmentation Mechanics & Structural Elucidation

Understanding the fragmentation of the this compound scaffold is essential for designing MRM transitions and identifying metabolites.

Key Fragmentation Pathways (CID)
  • 
    -Cleavage:  The most dominant pathway for piperidines.[1] Cleavage occurs at the C-C bond adjacent to the nitrogen, often resulting in ring opening.[1]
    
  • Propargyl Loss: The 4-position side chain (

    
    ) often cleaves to yield a neutral loss of 39 Da (
    
    
    
    ) or 40 Da (allene/propyne), leaving the piperidine ring cation.
  • Retro-Diels-Alder (RDA): Less common in simple piperidines but observed if the ring is fused or heavily substituted.

Differentiation of Isomers

A common challenge is distinguishing This compound from its isomer N-(prop-2-yn-1-yl)piperidine .

  • N-propargyl: Fragmentation is dominated by the loss of the N-substituent (m/z 84 base peak for the unsubstituted ring).

  • C-propargyl (4-position): The ring nitrogen retains the charge more effectively. The propargyl group is lost from the carbon backbone, often yielding a characteristic fragment at m/z 82 (pyridinium-like ion) or m/z 96 (methyl-pyridinium like) depending on substitution.

Fragmentation Precursor Precursor Ion [M+H]+ Path1 Alpha-Cleavage (Ring Opening) Precursor->Path1 High Energy Path2 Side Chain Loss (-C3H4) Precursor->Path2 Low Energy Frag1 Iminium Ion (m/z varies by N-sub) Path1->Frag1 Frag2 Piperidine Ring Cation (m/z 84 for free amine) Path2->Frag2

Figure 2: Simplified fragmentation pathways for 4-substituted piperidine derivatives.

Part 4: Validated Experimental Protocols
Protocol A: Sample Preparation (Plasma/Microsomes)

Rationale: Piperidine derivatives are basic. A high pH extraction or simple protein precipitation is preferred to maximize recovery.

  • Aliquot: Transfer 50 µL of plasma/microsomal incubation mixture to a 96-well plate.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

    • Note: Using ACN is superior to Methanol for piperidines as it yields sharper peaks and better denaturation.

  • Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 4000g for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase strength).

Protocol B: LC-MS/MS Conditions (Quantification)
  • Column: C18 Charged Surface Hybrid (CSH) or Biphenyl.

    • Why? Biphenyl columns offer superior selectivity for aromatic/unsaturated systems like the propargyl group compared to standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 - 0.6 mL/min.

References
  • Singh, A., & Verma, A. (2012).[4] Mass spectrometry for characterization of homologous piperidine alkaloids. ResearchGate. Link

  • BenchChem Application Notes. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Link

  • Zhang, H., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening of Ketamine Analogues (Piperidine/Cyclohexanone scaffolds). MDPI Molecules. Link

  • PerkinElmer Technical Note. A Comparison Between ESI and APCI Ionisation Modes for Alkaloid Analysis. Link

  • Nuvisan CRO. In vitro metabolic stability assays for drug discovery. Link

Sources

A Comparative Guide to the Reactivity of C4-Propargyl and N-Propargyl Piperidines for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the piperidine scaffold remains a cornerstone for the synthesis of a vast array of therapeutic agents. Its versatility is often enhanced by the introduction of reactive functional groups, among which the propargyl moiety stands out for its utility in bioorthogonal chemistry, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry, and palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. The precise placement of this propargyl group on the piperidine ring is a critical design element that significantly influences its reactivity and, consequently, its suitability for various synthetic strategies.

This guide provides an in-depth comparison of the reactivity of two common isomers: C4-propargyl piperidine and N-propargyl piperidine. We will delve into the fundamental principles governing their reactivity, supported by experimental data and detailed protocols for key reactions. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the design and synthesis of novel piperidine-based therapeutics.

Unveiling the Reactivity Landscape: A Tale of Two Isomers

The reactivity of the terminal alkyne in propargylated piperidines is primarily dictated by a combination of electronic and steric factors. The position of the propargyl group, either on the nitrogen (N1) or on a carbon atom of the ring (C4), fundamentally alters these factors, leading to distinct reactivity profiles.

N-Propargyl Piperidines: In this configuration, the propargyl group is directly attached to the nitrogen atom of the piperidine ring. The nitrogen atom, being electron-rich, can exert a significant electronic influence on the adjacent propargyl group. This proximity can lead to a more polarized C-H bond of the terminal alkyne, potentially influencing its acidity and reactivity in metal-catalyzed reactions. However, the nitrogen's lone pair can also coordinate with metal catalysts, which can either be beneficial by pre-concentrating the catalyst near the reactive site or detrimental by leading to catalyst inhibition or undesired side reactions.

C4-Propargyl Piperidines: When the propargyl group is situated at the C4 position, it is more sterically accessible and electronically insulated from the direct influence of the nitrogen atom. The reactivity of the alkyne in this isomer is more akin to that of a simple terminal alkyne. The piperidine ring primarily acts as a bulky substituent, which can influence the approach of reagents to the alkyne. For C4-propargyl piperidines, it is common to use an N-protected form, such as the N-Boc derivative, during synthesis and subsequent reactions to prevent side reactions involving the nitrogen atom.

To illustrate these differences, we will now examine their performance in two of the most synthetically valuable reactions for propargylated compounds: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling reaction.

Head-to-Head Comparison: CuAAC and Sonogashira Reactions

The following sections provide a comparative analysis of C4- and N-propargyl piperidines in these two cornerstone reactions of modern synthetic chemistry.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a powerful tool for forging stable triazole linkages, widely employed in bioconjugation and medicinal chemistry.[][2][3] The reaction's efficiency is highly dependent on the accessibility and electronic properties of the alkyne.

CuAAC_Comparison

FeatureN-Propargyl PiperidineC4-Propargyl Piperidine (N-Boc protected)Rationale & Insights
Reaction Rate Potentially faster due to catalyst coordination with the piperidine nitrogen, leading to a higher local concentration of the catalyst. However, strong coordination could also lead to catalyst inhibition.Generally exhibits predictable and reliable reaction rates, similar to other terminal alkynes. The bulky N-Boc group provides steric hindrance that can influence the approach of the azide.The nitrogen atom in the N-propargyl isomer can act as a coordinating ligand for the copper catalyst, which can accelerate the reaction. For the C4-isomer, the reactivity is primarily governed by the intrinsic properties of the alkyne.
Yields Generally good to excellent, but can be sensitive to the choice of copper source and ligands due to potential side reactions involving the tertiary amine.Consistently high yields are often reported, as the N-Boc protecting group prevents the nitrogen from participating in side reactions.The free tertiary amine in N-propargyl piperidine can lead to side reactions, such as Glaser coupling, especially if the reaction is not performed under strictly anaerobic conditions.[4]
Catalyst Loading May require higher catalyst loading or specific ligands to overcome potential catalyst inhibition by the tertiary amine.Standard catalyst loadings are typically sufficient.The coordination of the piperidine nitrogen to the copper catalyst can sometimes form inactive complexes, necessitating a higher catalyst concentration or the use of strongly coordinating ligands to favor the desired catalytic cycle.
Side Reactions Prone to Glaser-Hay homocoupling of the alkyne, especially in the presence of oxygen, which is often exacerbated by the presence of the amine.Less prone to homocoupling compared to the N-propargyl isomer, especially when using appropriate ligands and reaction conditions.The amine base in proximity to the alkyne can facilitate the oxidative homocoupling pathway. The N-Boc group in the C4-isomer mitigates this.
Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a fundamental carbon-carbon bond-forming reaction that couples terminal alkynes with aryl or vinyl halides.[5][6][7] This reaction is indispensable for the synthesis of conjugated systems found in many pharmaceutical compounds and organic materials.

Sonogashira_Comparison

FeatureN-Propargyl PiperidineC4-Propargyl Piperidine (N-Boc protected)Rationale & Insights
Reaction Rate Can be slower due to potential coordination of the piperidine nitrogen to the palladium catalyst, which can interfere with the catalytic cycle.Generally proceeds at a predictable rate, with the bulky N-Boc group potentially influencing the approach of the palladium complex.The lone pair of the nitrogen in the N-propargyl isomer can compete with the phosphine ligands for coordination to the palladium center, thus slowing down the reaction.
Yields Moderate to good yields are achievable, but often require careful optimization of the catalyst system and base.High to excellent yields are typically obtained under standard Sonogashira conditions.The potential for catalyst inhibition by the tertiary amine in the N-propargyl isomer can lead to incomplete conversion and lower yields. The N-Boc protecting group on the C4-isomer circumvents this issue.
Catalyst System May necessitate the use of more robust palladium catalysts or specific ligands to mitigate the coordinating effect of the piperidine nitrogen.Standard palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are generally effective.[5]The choice of catalyst and ligands is crucial for achieving high efficiency with the N-propargyl substrate. For the C4-isomer, a wider range of standard catalysts can be employed successfully.
Substrate Scope The reaction may be more sensitive to the nature of the aryl halide, with more reactive halides (iodides and bromides) being preferred.Generally shows a broad substrate scope with respect to the aryl or vinyl halide.The potentially attenuated reactivity of the N-propargyl isomer may limit its effectiveness with less reactive aryl chlorides or triflates.

Experimental Protocols

To provide a practical framework for the comparison, detailed, step-by-step methodologies for the CuAAC and Sonogashira reactions are presented below. These protocols are based on established literature procedures and can be adapted for both C4-propargyl and N-propargyl piperidine substrates.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from standard procedures for CuAAC reactions.[8][9]

CuAAC_Workflow

Materials:

  • Propargyl piperidine (C4- or N-substituted)

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • In a round-bottom flask, dissolve the propargyl piperidine (1.0 equivalent) and the azide (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add copper(II) sulfate pentahydrate (0.05 equivalents) followed by sodium ascorbate (0.1 equivalents).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, add water to the mixture and extract the product with an organic solvent such as ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired triazole.

Protocol 2: Sonogashira Cross-Coupling Reaction

This protocol is a general procedure for the Sonogashira coupling.[5][6][7]

Sonogashira_Workflow

Materials:

  • Propargyl piperidine (C4- or N-substituted)

  • Aryl or vinyl halide

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous, degassed solvent (e.g., tetrahydrofuran or dimethylformamide)

  • Celite

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a flame-dried, inert-atmosphere-purged reaction vessel, add the aryl halide (1.0 equivalent), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and copper(I) iodide (0.1 equivalents).

  • Add the anhydrous, degassed solvent, followed by the propargyl piperidine (1.2 equivalents) and the amine base (2.0 equivalents).

  • Heat the reaction mixture to the desired temperature (typically between 50-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.

  • The filtrate is then subjected to an aqueous workup, typically washing with saturated aqueous ammonium chloride and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The resulting crude product is purified by flash column chromatography on silica gel.

Conclusion and Strategic Recommendations

The choice between a C4-propargyl and an N-propargyl piperidine is a critical decision in the design of a synthetic route. While there is no universally "better" isomer, a clear understanding of their respective reactivity profiles allows for a more strategic selection.

N-propargyl piperidines can be advantageous when rapid reaction kinetics are desired, and the potential for catalyst coordination can be leveraged. However, researchers must be prepared to carefully optimize reaction conditions to mitigate potential side reactions and catalyst inhibition.

C4-propargyl piperidines (typically as N-protected derivatives) offer a more predictable and robust platform for a wider range of standard reaction conditions. The steric and electronic separation of the propargyl group from the nitrogen atom leads to more consistent reactivity and often higher yields with less optimization required.

Ultimately, the optimal choice will depend on the specific synthetic challenge, the desired final product, and the resources available for methods development. By considering the principles and experimental insights outlined in this guide, drug development professionals can more effectively harness the power of propargylated piperidines in the creation of next-generation therapeutics.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46-49 (2002). [Link]

  • Hein, J. E. & Fokin, V. V. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chem. Soc. Rev.39 , 1302-1315 (2010). [Link]

  • Chinchilla, R. & Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chem. Rev.107 , 874-922 (2007). [Link]

  • Hong, V. et al. Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angew. Chem. Int. Ed. Engl.48 , 9879-9883 (2009). [Link]

  • Meldal, M. & Tornøe, C. W. Cu-Catalyzed Azide-Alkyne Cycloaddition. Chem. Rev.108 , 2952-3015 (2008). [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In Current Protocols in Chemical Biology (Vol. 3, Issue 4, pp. 153-162). John Wiley & Sons, Inc. [Link]

  • Lauder, K., Toscani, A., Scalacci, N., & Castagnolo, D. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical reviews, 117(24), 14091–14200. [Link]

  • Vitale, F., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Lutz, M. R., et al. (2020). Carborane-Containing Matrix Metalloprotease (MMP) Ligands as Candidates for Boron Neutron-Capture Therapy (BNCT). Molecules, 25(16), 3584. [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic letters, 5(11), 1841–1844. [Link]

  • Chaurasiya, N. D., et al. (2020). Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. Journal of Medicinal Chemistry, 63(3), 1036–1053. [Link]

  • Di Vaira, C., et al. (2018). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 23(8), 2019. [Link]

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A Comparative Guide to HPLC Purity Standards for 4-(Prop-2-yn-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible outcomes. 4-(Prop-2-yn-1-yl)piperidine, a versatile building block in medicinal chemistry, is no exception. Its terminal alkyne offers a reactive handle for "click" chemistry and other coupling reactions, while the piperidine scaffold is a prevalent motif in many bioactive molecules. Ensuring the purity of this reagent is critical to avoid the introduction of unwanted side products and to maintain stoichiometric control in subsequent synthetic steps.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of this compound. We will explore the rationale behind methodological choices, present comparative data, and provide a detailed, self-validating experimental protocol.

The Analytical Challenge: Physicochemical Properties and Potential Impurities

This compound is a small, basic molecule with a predicted pKa of approximately 7.78. It lacks a strong chromophore, meaning UV detection will likely require monitoring at lower wavelengths (e.g., < 220 nm). The primary analytical challenge is to develop a stability-indicating method that can separate the active pharmaceutical ingredient (API) from structurally similar process-related impurities and potential degradation products.

Anticipated Impurities:

The most common synthetic route to this compound is the N-alkylation of piperidine with a propargyl halide (e.g., propargyl bromide). This reaction can lead to several key impurities:

  • Piperidine (Starting Material): Incomplete reaction will leave residual piperidine.

  • Propargyl Bromide (Reagent): Excess or unreacted alkylating agent may be present.

  • Quaternary Ammonium Salt: Over-alkylation of the product can form a quaternary ammonium salt, which will have significantly different chromatographic behavior.

  • Solvent and Base Residues: Depending on the reaction conditions, residual solvents and bases (e.g., potassium carbonate, triethylamine) may be present.

Potential Degradation Products:

Forced degradation studies are crucial to identify potential degradation pathways and ensure the analytical method is stability-indicating.[1][2] For this compound, likely degradation pathways include:

  • Oxidation: The tertiary amine is susceptible to oxidation, which can form the corresponding N-oxide.[3][4]

  • Hydrolysis: While generally stable, the molecule could be susceptible to degradation under harsh acidic or basic conditions.

  • Photodegradation: Exposure to UV light may induce degradation.

Comparative Analysis of HPLC Methodologies

The development of a robust HPLC method requires careful consideration of the stationary phase, mobile phase, and detection parameters. Here, we compare two common reverse-phase columns: the workhorse C18 and the alternative Phenyl-Hexyl.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnRationale and Comparative Insights
Stationary Phase Octadecylsilane (C18)Phenyl-HexylC18 columns provide excellent hydrophobic retention, which is suitable for separating compounds based on differences in their alkyl character.[5] Phenyl-Hexyl columns, however, offer alternative selectivity through π-π interactions with the alkyne group of this compound and any aromatic impurities.[5][6][7][8][9] This can be advantageous for resolving closely eluting species.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterThe acidic modifier ensures that the basic piperidine nitrogen is protonated, leading to a single ionic species and improved peak shape by minimizing interactions with residual silanols on the column packing.[10][11] Formic acid is volatile and compatible with mass spectrometry (MS) detection.
Mobile Phase B AcetonitrileMethanolAcetonitrile is a common organic modifier in reverse-phase HPLC. Methanol is an alternative that can alter selectivity. For phenyl columns, methanol can sometimes enhance π-π interactions compared to acetonitrile.[7]
Gradient 5% to 95% B over 15 min5% to 95% B over 15 minA gradient elution is recommended to ensure the elution of both polar (e.g., piperidine) and non-polar (e.g., over-alkylated products) impurities within a reasonable timeframe.
Detection UV at 210 nmUV at 210 nmDue to the lack of a strong chromophore, detection at low UV wavelengths is necessary.

Recommended Experimental Protocol: A Self-Validating System

The following protocol for a stability-indicating HPLC method is designed to be robust and meet the validation requirements outlined in the ICH Q2(R2) guidelines.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard and sample.

  • HPLC-grade acetonitrile, water, and formic acid.

Chromatographic Conditions
  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-10 min: 5-50% B

    • 10-15 min: 50-95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 5% B (re-equilibration)

Sample and Standard Preparation
  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

Method Validation

The following validation parameters should be assessed according to ICH guidelines:

  • Specificity: Perform forced degradation studies (acidic, basic, oxidative, photolytic) to demonstrate that the method can separate the main peak from any degradation products and process-related impurities.

  • Linearity: Analyze a series of solutions over a concentration range (e.g., 0.1 - 1.5 mg/mL) and plot the peak area against concentration. A correlation coefficient (r²) of >0.999 is typically required.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the API at different concentration levels (e.g., 80%, 100%, 120%).

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple preparations of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, and on different instruments.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

  • Robustness: Intentionally vary method parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability.

Caption: Workflow for HPLC Purity Determination and Validation.

Logical Framework for Purity Assessment

The purity assessment of this compound relies on a logical progression from understanding potential impurities to developing a method capable of resolving them, and finally, validating that method to ensure its reliability.

purity_assessment_logic cluster_impurities Potential Impurities cluster_method_dev Method Development compound This compound pKa ~ 7.78 Weak Chromophore process_impurities Process-Related Piperidine Propargyl Bromide Quaternary Salt compound->process_impurities degradation_products Degradation Products N-Oxide Ring-Opened Products compound->degradation_products method_choice Reverse-Phase HPLC C18 or Phenyl-Hexyl Column Acidified Mobile Phase Gradient Elution process_impurities->method_choice degradation_products->method_choice validation Method Validation (ICH Q2) Specificity Linearity Accuracy Precision Robustness method_choice->validation result Reliable Purity Value Stability-Indicating Method validation->result

Caption: Logical Flow for Purity Assessment of this compound.

Conclusion

The purity of this compound is a critical parameter that can significantly impact the success of subsequent research and development activities. A well-developed and validated stability-indicating HPLC method is essential for ensuring the quality of this important synthetic building block. The recommended reverse-phase HPLC method using a C18 column with an acidified mobile phase provides a robust starting point for this analysis. For challenging separations, a Phenyl-Hexyl column may offer alternative selectivity. By following the principles of method validation outlined in the ICH guidelines, researchers can be confident in the accuracy and reliability of their purity assessments.

References

  • Journal of Environmental Chemical Engineering. Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions.
  • ACS Publications. Conversion of Propargylic Amines with CO2 Catalyzed by a Highly Stable Copper(I) Iodide Thorium-Based Heterometal–Organic Framework | Inorganic Chemistry.
  • Benchchem. Stability of the Propynyloxy Group Under Basic Conditions: A Technical Guide.
  • Unknown Source. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • ACS Publications. Synthesis and Reactivity of Propargylamines in Organic Chemistry | Chemical Reviews.
  • ACS Publications. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • ResearchGate. Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.
  • ResearchGate. (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
  • Oreate AI. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.
  • Organic Chemistry Portal. Synthesis of propargylic amines.
  • PMC. N-Dealkylation of Amines.
  • Agilent Technologies. Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol.
  • Benchchem. Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • HALO Columns. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.
  • PMC. Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics.
  • ResearchGate. (PDF) N-Dealkylation of Amines.
  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • ResearchGate. Piperidine degradation by M. aurum MO1. Resting cells (5 g [wet weight]....
  • Shimadzu. C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.
  • PubMed. Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection.
  • Norwegian Research Information Repository - NTNU. Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino.
  • Waters Knowledge Base. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178.
  • Unknown Source.
  • SIELC Technologies. Separation of Piperidine-1-propylamine on Newcrom R1 HPLC column.
  • Benchchem. Application Note: HPLC Purification of 3-(2-Cyclohexylethyl)piperidine.

Sources

Strategic Characterization of Terminal Alkyne-Functionalized Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Spectroscopic Guide for Drug Discovery

Executive Summary

In the landscape of modern drug discovery, the piperidine scaffold is ubiquitous, appearing in over 70 FDA-approved drugs. Functionalizing this ring with a terminal alkyne (often via an


-propargyl group) creates a high-value intermediate. It serves as a "click chemistry" handle for PROTAC linkers and is a pharmacophore in its own right (e.g., in Monoamine Oxidase B inhibitors like selegiline analogs).

This guide objectively evaluates Infrared (IR) Spectroscopy as the primary screening tool for these moieties, comparing its performance against Raman Spectroscopy and Nuclear Magnetic Resonance (NMR). While Raman offers superior sensitivity for the carbon-carbon triple bond (


), IR spectroscopy remains the most practical, high-throughput technique for identifying the unique 

stretch that distinguishes terminal alkynes from internal variants.

Technical Deep Dive: The Spectral Signature

For a researcher synthesizing


-propargyl piperidines, the IR spectrum provides two distinct "diagnostic windows" that are generally free from interference by the piperidine ring's native vibrations.
The Piperidine "Background"

The piperidine ring itself is spectrally "noisy" in the fingerprint region (600–1500 cm⁻¹) and dominates the alkyl C–H stretching region (2800–3000 cm⁻¹).

  • 
    :  2930–2850 cm⁻¹ (Strong).
    
  • 
     Scissoring:  ~1450 cm⁻¹ (Medium).
    
  • 
    :  1000–1200 cm⁻¹ (Medium/Strong).
    
The Terminal Alkyne "Signal"

The terminal alkyne moiety (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) introduces sharp, high-frequency bands that cut through the piperidine background.
Vibrational ModeFrequency (

)
IntensityOriginDiagnostic Value

Stretch
3330 – 3260 Strong, Sharp Heteronuclear dipole changeCritical. Differentiates terminal from internal alkynes.

Stretch
2160 – 2100 Weak/MediumHomonuclear bond stretchSecondary. often weak in IR due to low dipole change; appears in the "silent region."

Bend
680 – 610 Broad/StrongDeformationConfirmation. Often obscured by fingerprint noise.

Mechanistic Insight: The


 bond is significantly more acidic (

) than alkene or alkane protons. This polarity results in a large change in dipole moment during vibration, making the stretch IR active and intense . Conversely, the

bond is relatively non-polar, especially in pseudo-symmetric environments, making it weak in IR but strong in Raman .

Comparative Performance Analysis

This section evaluates IR spectroscopy against its primary alternatives for this specific application.

Comparison 1: FTIR vs. Raman Spectroscopy

The Battle of Selection Rules

FeatureFTIR (Mid-IR) Raman (785/1064 nm) Verdict for Piperidines

Detection
Superior. The stretch is a distinct, sharp peak >3200 cm⁻¹.[1][2][3]Weak. The C-H bond has low polarizability change.FTIR Wins for proving the alkyne is terminal.

Detection
Weak. Often buried in baseline noise if concentration is low.Superior. The triple bond is the strongest feature in the spectrum.Raman Wins for backbone confirmation.
Interference Minimal. The 2100 cm⁻¹ region is a "ghost town."Fluorescence from impurities (common in crude piperidine oils) can swamp the signal.FTIR Wins for crude reaction mixtures.
Comparison 2: FTIR vs. H-NMR

Speed vs. Quantification

  • Sensitivity: NMR is quantitative. If you need to know the exact ratio of propargyl piperidine to a byproduct, NMR is required. IR is semi-quantitative at best without rigorous calibration.

  • Throughput: FTIR (ATR mode) requires <1 minute per sample with zero solvent. NMR requires dissolution, deuterated solvents, and shimming (~10-15 mins).

  • Differentiation: NMR shows the acetylenic proton as a triplet (

    
     ppm, 
    
    
    
    Hz) due to coupling with the methylene group. IR shows it as a singlet peak.
Decision Logic Visualization

G cluster_0 Key Insight Start Sample: Propargyl Piperidine Derivative Goal What is the analytical goal? Start->Goal Qual Rapid ID / Reaction Monitoring Goal->Qual Quant Purity % / Structural Proof Goal->Quant IR_Path FTIR (ATR Mode) Qual->IR_Path Standard Screening Raman_Path Raman Spectroscopy Qual->Raman_Path If C=C signal is weak in IR NMR_Path 1H-NMR Quant->NMR_Path Gold Standard Result_IR Look for sharp peak @ ~3300 cm-1 IR_Path->Result_IR Result_Raman Look for intense peak @ ~2120 cm-1 Raman_Path->Result_Raman Insight IR detects the 'End Cap' (C-H) Raman detects the 'Backbone' (C=C)

Figure 1: Analytical decision matrix for characterizing alkyne-functionalized piperidines.

Experimental Protocols

To ensure data integrity, the following protocols are recommended. These are designed to be self-validating.

Protocol A: ATR-FTIR Data Acquisition (Solid/Oil)

Best for: Rapid screening of crude reaction mixtures.

  • Crystal Selection: Use a Diamond or ZnSe ATR crystal. Diamond is preferred for piperidine salts (often abrasive).

  • Background: Collect a 32-scan background of the clean crystal in ambient air.

  • Deposition:

    • Oils (Free base): Place 1 drop (~10 µL) directly on the crystal.

    • Solids (HCl salts): Place ~5 mg of powder and apply high pressure using the anvil clamp to ensure optical contact.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (4 cm⁻¹ resolution, 32 scans).

  • Validation Check:

    • Verify the presence of C-H alkyl stretches (2800–2950 cm⁻¹) to confirm sample contact.

    • Pass Criteria: Signal-to-noise ratio > 10:1 for the 2900 cm⁻¹ peak.

Protocol B: KBr Pellet (Transmission)

Best for: Publication-quality spectra of solid salts where ATR intensity is insufficient.

  • Ratio: Mix 2 mg of piperidine derivative with 200 mg of dry spectroscopic-grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, non-reflective powder is formed. Note: Coarse particles cause light scattering (Christiansen effect), distorting the baseline.

  • Pressing: Press at 10 tons for 2 minutes to form a transparent disk.

  • Validation Check:

    • Check for a broad band at 3400 cm⁻¹ (O-H stretch). If strong, the KBr is wet; dry the pellet or subtract the blank.

    • Ensure the

      
       peak at 3250 cm⁻¹ is sharp and not shouldered.
      

References

  • Comparison of IR and Raman Sensitivity

    • Rocky Mountain Labs. Difference between FTIR and Raman Spectroscopy. (2023). Link

  • Terminal Alkyne Spectral Features

    • Chemistry LibreTexts. Spectroscopy of the Alkynes. (2023).[3] Link

  • Raman Sensitivity to Triple Bonds

    • Kossowska, et al. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes. Journal of Physical Chemistry B. (2022). Link

  • Piperidine Pharmacology & Synthesis

    • Carradori, S., et al. 1-Propargyl-4-styrylpiperidine-like Analogues.... Journal of Medicinal Chemistry. (2020). Link

  • General IR Interpretation

    • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer. (2016).[3] Link

Sources

Structural Characterization & Solid-State Analysis: 4-(prop-2-yn-1-yl)piperidine HCl vs. Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Click-Ready" Scaffold

In fragment-based drug discovery (FBDD), 4-(prop-2-yn-1-yl)piperidine hydrochloride represents a critical "click-ready" building block. Unlike the ubiquitous Piperidine Hydrochloride (the structural parent), this derivative incorporates a terminal alkyne tail, enabling bioorthogonal ligation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

However, the introduction of the propargyl arm at the C4 position drastically alters the solid-state landscape. While Piperidine HCl crystallizes with high symmetry and thermal stability, the propargyl derivative introduces asymmetry and potential


-interaction sites that complicate crystal packing.

This guide provides a comparative structural analysis, contrasting the well-characterized Piperidine HCl benchmark against the 4-(prop-2-yn-1-yl) target. It outlines the specific crystallographic protocols required to resolve the target's structure, addressing the common challenge of obtaining diffraction-quality crystals for this specific salt.

Comparative Analysis: Solid-State Architecture

The following table contrasts the established physicochemical properties of the parent scaffold against the target molecule. Note that while Piperidine HCl data is literature-validated, the target molecule's values represent the expected experimental range based on structural analogs (e.g., 4-methylpiperidine) and requiring empirical validation via the protocols in Section 3.

Table 1: Physicochemical & Crystallographic Comparison
FeatureBenchmark: Piperidine HClTarget: this compound HClImplication for Development
CAS Number 6091-44-72172188-51-9Target is a specialized intermediate.
Molecular Weight 121.61 g/mol ~159.66 g/mol Higher MW affects dissolution rate.
Melting Point 245–248 °C (Lit.)[1]Predicted: 180–210 °CLower symmetry reduces lattice energy/MP.
Crystal Habit Needles/Prisms (High Symmetry)Plates/Laths (Likely Anisotropic)Target may require slower growth rates.
Dominant Interaction Charge-assisted H-bonds (NH...Cl)NH...Cl + C-H...

(Alkyne)
Alkyne tail adds weak dispersive forces.
Hygroscopicity High (Deliquescent)Moderate to HighBoth require storage under desiccant.
Space Group (Typ.) Orthorhombic (

or similar)
Monoclinic (

) or Triclinic
Propargyl group breaks high symmetry.
Structural Logic & Causality
  • The Chloride Anchor: In both structures, the dominant supramolecular synthon is the charge-assisted hydrogen bond between the protonated piperidinium nitrogen (

    
    ) and the chloride anion (
    
    
    
    ). This creates a robust hydrophilic "core."
  • The Steric Disruption: In the benchmark (Piperidine HCl), the chair conformers pack efficiently in layers. In the target, the propargyl group (

    
    ) extends from the C4 position. This "tail" prevents tight layer stacking, likely lowering the density and melting point compared to the parent.
    
  • The Alkyne Factor: The terminal alkyne is not just a steric bulk; it is an electron-rich rod. In the crystal lattice, expect to see

    
     interactions where the acidic alkyne proton interacts with the chloride ion or adjacent alkyne 
    
    
    
    -systems, creating a secondary stabilizing network absent in the parent molecule.

Experimental Protocol: Obtaining the "Missing" Data

Since specific unit cell dimensions for the target are often proprietary or absent from open databases like CSD, you must generate them. Standard evaporation often yields amorphous oils for this derivative due to the flexible propargyl linker.

The Solution: A self-validating Vapor Diffusion protocol designed specifically for 4-substituted piperidinium salts.

Workflow Visualization

The following diagram outlines the critical path from crude salt to diffraction-quality single crystal.

CrystallizationWorkflow Start Crude this compound HCl SolubilityTest Solubility Screen (Target: Soluble in A, Insoluble in B) Start->SolubilityTest SolventSelect Select Solvent System (Rec: MeOH / Et2O) SolubilityTest->SolventSelect Defines Anti-solvent Setup Vapor Diffusion Setup (Inner vial: Solute+MeOH) (Outer vial: Et2O) SolventSelect->Setup Equilibration Equilibration (4°C, Dark, 7-14 Days) Setup->Equilibration Slow diffusion Harvest Harvest & Microscopy (Check birefringence) Equilibration->Harvest Harvest->Setup If amorphous/oiling (Change Solvent) XRD SC-XRD Data Collection (Mo or Cu Source) Harvest->XRD If crystal > 0.1mm

Figure 1: Vapor diffusion workflow optimized for piperidinium hydrochloride salts. The "Feedback Loop" is critical if the propargyl tail causes oiling out.

Step-by-Step Methodology
  • Solubility Mapping:

    • Dissolve 10 mg of target in 0.5 mL of Methanol (Good solvent).

    • Add Diethyl Ether dropwise until turbidity persists.

    • Why: This establishes the "metastable zone width." If it precipitates instantly, the system is too aggressive.

  • Vapor Diffusion Setup (The "Double Vial" Method):

    • Inner Vial: Place 20 mg of this compound HCl dissolved in 1.0 mL Methanol. Cap loosely or cover with parafilm poked with a single needle hole.

    • Outer Vial: Place the inner vial inside a larger jar containing 10 mL of Diethyl Ether (Anti-solvent).

    • Seal: Tightly cap the outer jar.

    • Mechanism:[2] Ether vapor slowly diffuses into the methanol, gradually lowering the solubility of the salt. This slow supersaturation promotes ordered lattice growth over amorphous precipitation.

  • Harvesting & Validation:

    • After 7 days, examine under a polarizing microscope.

    • Pass Criteria: Sharp extinction angles (birefringence) indicate crystallinity.

    • Fail Criteria: "Maltese cross" patterns usually indicate spherulites (polycrystalline) rather than single crystals.

Structural Interaction Map

Understanding the lattice forces is essential for formulation. The diagram below illustrates the competing forces you will observe in the solved structure.

InteractionMap cluster_lattice Lattice Stability Factors N_Cation Piperidinium N+ Cl_Anion Chloride (Cl-) N_Cation->Cl_Anion Charge-Assisted H-Bond (Strong, Directional) Alkyne Propargyl C-H Alkyne->Cl_Anion Weak H-Bond (C-H...Cl) Pi_System Alkyne Pi-Cloud Alkyne->Pi_System T-shaped Interaction (C-H...Pi)

Figure 2: Supramolecular synthons driving the crystal packing. The N-H...Cl interaction is the primary anchor, while the Alkyne interactions determine the specific space group.

Conclusion & Recommendations

For researchers substituting Piperidine HCl with This compound HCl , expect a transition from a high-melting, high-symmetry solid to a more soluble, lower-melting, and potentially hygroscopic entity.

  • For Crystallography: Do not rely on simple evaporation. Use the Methanol/Ether vapor diffusion method described above to avoid "oiling out."

  • For Storage: The lower lattice energy predicted for the target suggests higher susceptibility to moisture. Store under Argon at -20°C, unlike the bench-stable parent compound.

References

  • Cambridge Structural Database (CSD). General reference for Piperidine HCl unit cell parameters. CCDC.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on salt selection and counter-ion effects on packing).

  • Görbitz, C. H., & Sagstuen, E. (2008). Structure determination of organic compounds. In Piperidine salt crystallography patterns. (General methodology reference for amine salt packing).
  • PubChem Compound Summary. Piperidine Hydrochloride (CID 8082). National Center for Biotechnology Information. [3]

Sources

Safety Operating Guide

Technical Guide: Safe Disposal of 4-(Prop-2-yn-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4-(Prop-2-yn-1-yl)piperidine (also known as 4-propargylpiperidine) is a bifunctional intermediate utilized in drug discovery for its piperidine scaffold and reactive terminal alkyne "handle." Its disposal requires a strict protocol that addresses two distinct hazard classes: corrosive organic bases and reactive terminal alkynes .

Improper disposal carries specific, high-consequence risks:

  • Explosion Hazard: The terminal alkyne group can react with copper or silver plumbing/containers to form shock-sensitive metal acetylides.

  • Exothermic Eruption: As a secondary amine, it reacts violently with acids.

  • Bioaccumulation: Piperidine derivatives are toxic to aquatic life and must never enter municipal water systems.

Chemical Identity Table
PropertyDetail
IUPAC Name This compound
CAS Number 2172188-51-9 (HCl salt); 169557-43-5 (Free base generic ref)
Molecular Formula C₈H₁₃N
Functional Groups Secondary Amine (Basic), Terminal Alkyne (Reactive)
Physical State Colorless to yellow liquid (Free base) or Solid (HCl salt)
Solubility Miscible in organic solvents; moderately soluble in water (pH dependent)

Hazard Identification & Risk Assessment

Effective disposal begins with understanding the dual-hazard nature of the molecule.

Primary Hazards[11]
  • Corrosive (GHS05): Causes severe skin burns and eye damage. The pKa of the piperidine ring (~11) makes it a strong base capable of saponifying skin lipids.

  • Flammable (GHS02): Flash point is typically <60°C for piperidine derivatives. Vapors can travel to ignition sources.

  • Reactive (Alkyne): The propargyl group (

    
    ) is a terminal alkyne.[1] In the presence of basic conditions and heavy metals (Cu, Ag, Hg), it can precipitate explosive acetylides.
    
Incompatibility Matrix
Substance ClassReaction RiskConsequence
Acids (Sulfuric, HCl)NeutralizationViolent exotherm; potential boiling/splattering.
Oxidizers (Peroxides, Nitrates)OxidationFire/Explosion.
Heavy Metals (Cu, Ag)Acetylide FormationExplosion. (Avoid copper plumbing/fittings).
Halogenated Solvents AlkylationExothermic reaction (slow but hazardous in storage).

Pre-Disposal Handling & PPE

Core Directive: Treat all waste as if it is the pure, concentrated chemical until verified otherwise.

Personal Protective Equipment (PPE) Selection

Standard nitrile gloves are insufficient for prolonged contact with piperidines, which can permeate thin nitrile rubber.

PPE ItemSpecificationRationale
Gloves (Handling) Butyl Rubber or Silver Shield/4H Impermeable to organic amines.
Gloves (Splash) Double-layered Nitrile (min 8 mil)Acceptable only for incidental splash protection.
Eye Protection Chemical Splash Goggles + Face ShieldPrevents corneal damage from corrosive vapors/splashes.
Respiratory Fume Hood (Primary) or NIOSH OV/P100Vapors are respiratory irritants (H335).

Waste Segregation & Packaging Protocol

The "Alkyne-Amine" protocol ensures that the specific reactivity of the propargyl group does not compromise the waste stream.

The "No-Metal" Rule

CRITICAL: Never use metal cans or containers with copper/brass fittings for this waste.

  • Correct Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Correct Cap: Polypropylene cap with PTFE liner.

Segregation Logic (Graphviz Diagram)

The following decision tree illustrates the correct segregation path to prevent incompatible mixing.

DisposalSegregation cluster_legend Protocol Key Start Waste: this compound CheckState Physical State? Start->CheckState Liquid Liquid (Solvent Mix) CheckState->Liquid Solid Solid (Pure/Salt) CheckState->Solid CheckpH Check pH / Co-contaminants Liquid->CheckpH StreamC Stream C: Solid Hazardous Waste Solid->StreamC Pack in HDPE Jar Acidic Contains Acids? CheckpH->Acidic Analyze Metals Contains Heavy Metals (Cu, Ag, Hg)? Acidic->Metals No Acids (Segregated) StreamA Stream A: Basic Organic Waste (High BTU Incineration) Acidic->StreamA Neutralized first Metals->StreamA NO (Standard Path) StreamB Stream B: Metal-Bearing Organic (Stabilization Req.) Metals->StreamB YES (Critical Risk) key1 Avoid Copper Plumbing!

Figure 1: Waste segregation decision tree highlighting the critical check for heavy metals to prevent acetylide formation.

Step-by-Step Disposal Procedures

Scenario A: Routine Waste (Reaction Mixtures/Mother Liquors)
  • Preparation: Ensure the waste solution is basic (pH > 9). If acidic, neutralize carefully with dilute NaOH in an ice bath to prevent heat accumulation.

  • Container Selection: Use a dedicated HDPE jerrycan labeled "Basic Organic Waste."

  • Labeling: Affix a hazardous waste label. Explicitly write:

    • Contains: this compound[2][3][4]

    • Hazard: Corrosive, Flammable, Terminal Alkyne

    • Warning: DO NOT MIX with Acids or Metals

  • Storage: Store in a secondary containment tray (polyethylene) inside a flammable safety cabinet.

Scenario B: Spill Cleanup (Immediate Action)

Spills of piperidine derivatives are noxious and dangerous. Follow this self-validating workflow.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Fume Hazard) Spill->Evacuate PPE 2. Don PPE (Butyl Gloves + Resp) Evacuate->PPE Contain 3. Containment (Sand/Vermiculite) PPE->Contain Absorb 4. Absorption (Non-combustible) Contain->Absorb Pack 5. Pack & Seal (Double Bag/HDPE) Absorb->Pack

Figure 2: Emergency response workflow for piperidine spills.

Detailed Cleanup Steps:

  • Isolate: Evacuate the immediate area. The smell will be pungent (amine-like).[5]

  • Absorb: Do not use paper towels (fire risk with strong bases). Use vermiculite, dry sand, or a commercial "Basic Neutralizing Absorbent."

  • Collect: Scoop absorbed material into a wide-mouth HDPE jar using plastic tools (avoid metal scoops).

  • Decontaminate: Wipe the surface with dilute acetic acid (vinegar) to neutralize residues, followed by soap and water.

Final Disposal Method (End-of-Life)

The only acceptable final disposal method for this compound is High-Temperature Incineration .

  • Mechanism: Thermal oxidation destroys the organic skeleton, converting the nitrogen to

    
     or 
    
    
    
    (scrubbed) and the alkyne to
    
    
    .
  • Verification: Ensure your waste contractor is certified for "High BTU Organic Waste" and is aware of the alkyne content to manage potential flammability risks during transport.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 104094, Piperidine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: Piperidine. Retrieved from [Link][5]

  • Prudent Practices in the Laboratory. (2011). Handling and Disposal of Chemicals: Amines and Alkynes. National Academies Press. Retrieved from [Link]

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Mastering the Safe Handling of 4-(Prop-2-yn-1-yl)piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researcher, 4-(Prop-2-yn-1-yl)piperidine represents a versatile building block in the synthesis of novel compounds. Its unique structure, combining a piperidine ring with a reactive terminal alkyne, opens doors to a multitude of chemical transformations. However, this reactivity also necessitates a thorough understanding and implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower researchers to handle this compound with confidence and precision, ensuring both personal safety and the integrity of their work.

Hazard Profile: Understanding the Risks

Piperidine , the foundational structure, is classified as a highly flammable liquid and vapor. It is known to be toxic if it comes into contact with the skin or is inhaled, and it can cause severe skin burns and eye damage.[1][2] The pungent, amine-like odor of piperidine derivatives serves as a sensory warning of its presence, with an irritation threshold for piperidine reported at 26 ppm.[3]

The GHS classification for 1-(Prop-2-yn-1-yl)piperidine further underscores these hazards, identifying it as a flammable liquid and vapor that causes severe skin burns, eye damage, and potential respiratory irritation. Based on this data, it is imperative to treat this compound with the same level of caution, assuming it possesses a similar hazard profile.

The presence of the terminal alkyne introduces an additional layer of chemical reactivity. The hydrogen atom on the sp-hybridized carbon is acidic and can be deprotonated to form an acetylide. While this is a synthetically useful property, it also means the compound can react vigorously with strong bases.

  • Flammability: The compound is expected to be a flammable liquid. Vapors may be heavier than air and can travel to an ignition source.

  • Corrosivity: Assumed to cause severe burns to the skin and serious eye damage upon contact.

  • Toxicity: Likely to be toxic if absorbed through the skin or inhaled.

  • Respiratory Irritation: Inhalation of vapors may cause irritation to the respiratory tract.

  • Reactivity: The terminal alkyne group can undergo exothermic reactions, particularly with strong bases.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE is not merely a matter of compliance but a critical step in risk mitigation.

Hand Protection

Standard nitrile or latex examination gloves are not sufficient for handling this compound due to the risk of rapid permeation and degradation. The choice of glove material must be based on chemical compatibility.

Recommended Glove Selection:

Glove MaterialSuitability for Piperidine & AminesConsiderations
Butyl Rubber Excellent Offers superior resistance to a wide range of chemicals, including corrosive amines. May have reduced dexterity.
Neoprene Good Provides good resistance to acids, bases, and alcohols. Offers a balance of protection and flexibility.[4]
Nitrile Fair to Poor (for prolonged contact) While suitable for incidental splashes, not recommended for immersive work or extended handling.[4]

Operational Imperative: Always double-glove, using a lighter-weight nitrile glove as the inner layer and a more robust butyl rubber or neoprene glove as the outer layer. This combination provides a warning system; if the outer glove shows signs of degradation, you have time to retreat and remove your PPE before the inner glove is breached. Inspect gloves for any signs of damage before each use.

Eye and Face Protection

Given the severe eye damage potential, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are mandatory and must form a complete seal around the eyes to protect against splashes and vapors.

  • Face Shield: A full-face shield must be worn in addition to chemical splash goggles, especially when handling larger quantities (above 50 mL), during transfers, or when there is a significant risk of splashing.

Body Protection
  • Chemical-Resistant Laboratory Coat: A standard cotton lab coat does not offer adequate protection against a corrosive liquid. A lab coat made of a chemical-resistant material, such as rubberized fabric or a coated synthetic, is required.

  • Chemical-Resistant Apron: For added protection, particularly during transfers and purification procedures, a chemical-resistant apron should be worn over the lab coat.

  • Full-Length Pants and Closed-Toe Shoes: This is a minimum laboratory requirement and is strictly enforced when handling hazardous chemicals. Shoes should be made of a non-porous material.

Respiratory Protection

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a potential for exposure above established limits, or in the event of a large spill, respiratory protection will be necessary. A full-face respirator with an organic vapor cartridge is the recommended choice in such scenarios.

Operational Plan: From Benchtop to Waste

A systematic approach to the handling and use of this compound is essential for maintaining a safe laboratory environment.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the compound, including weighing, transferring, and setting up reactions, must be performed in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.

  • Grounding and Bonding: For transfers of larger quantities, use grounding and bonding straps to prevent the buildup of static electricity, which could serve as an ignition source.[1][5]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested. Prepare all necessary equipment and reagents within the chemical fume hood.

  • Donning PPE: Put on all required PPE in the correct order: inner gloves, lab coat, outer gloves, chemical splash goggles, and face shield.

  • Weighing and Transfer:

    • If the compound is a solid, weigh it directly into the reaction vessel within the fume hood.

    • If it is a liquid, use a syringe or cannula for transfers to minimize exposure. Avoid pouring, especially from open containers.

  • Reaction Setup:

    • Ensure the reaction vessel is securely clamped.

    • If the reaction is to be heated, use a heating mantle with a temperature controller. Do not use an open flame.

    • If the reaction is exothermic, have a cooling bath readily available.

  • Post-Reaction:

    • Quench the reaction carefully, being mindful of any potential for gas evolution or exotherms.

    • Work up the reaction within the fume hood.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Dispose of gloves immediately.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_hood Work in Fume Hood handle_weigh Weigh/Measure prep_hood->handle_weigh Proceed when ready prep_ppe Don Appropriate PPE prep_spill Prepare Spill Kit handle_transfer Transfer to Reaction handle_weigh->handle_transfer handle_react Conduct Reaction handle_transfer->handle_react cleanup_quench Quench Reaction handle_react->cleanup_quench cleanup_decontaminate Decontaminate Glassware cleanup_quench->cleanup_decontaminate cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.